1,5-Bis(6-methyl-4-pyrimidyl)carbazone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(6-methylpyrimidin-4-yl)amino]-3-(6-methylpyrimidin-4-yl)iminourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O/c1-7-3-9(14-5-12-7)16-18-11(20)19-17-10-4-8(2)13-6-15-10/h3-6H,1-2H3,(H,18,20)(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBIWQMDBSYHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NNC(=O)N=NC2=NC=NC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102430-61-5 | |
| Record name | 1,5-Bis(6-methyl-4-pyrimidyl)carbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102430615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physicochemical properties of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone (CAS No. 102430-61-5), a complex heterocyclic ligand. Due to the limited availability of public data on this specific compound, this document consolidates the existing information on its synthesis, spectroscopic profile, and potential applications in coordination chemistry. This guide also highlights the current gaps in knowledge, offering a starting point for further research and development.
Introduction
This compound is a multi-dentate ligand featuring a carbazone core flanked by two 6-methyl-4-pyrimidyl groups.[1] This unique structure, combining the chromogenic and chelating properties of the carbazone backbone with the coordination sites of the pyrimidine moieties, makes it a compound of interest for applications in analytical and coordination chemistry.[1] The pyrimidine rings, in particular, introduce additional nitrogen donor atoms that can modulate the electronic properties and stability of its metal complexes.[1]
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound is scarce in publicly accessible literature. The available information is summarized in the table below.
| Property | Value | Source |
| CAS Number | 102430-61-5 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₈O | [1] |
| Molecular Weight | 272.27 g/mol | [1] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. The limited available data is presented below.
| Technique | Data | Interpretation | Source |
| FT-IR (KBr, cm⁻¹) | 1665, 1590 | C=O stretch, C=N stretch | [1] |
| ¹H NMR (DMSO-d₆, δ ppm) | 2.35 (s, 6H), 8.45 (s, 2H) | Methyl protons (CH₃), Pyrimidyl protons | [1] |
| LC-MS | m/z 273.1 [M+H]⁺ | Confirms the molecular weight | [1] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the condensation reaction of 6-methyl-4-pyrimidyl hydrazine with a suitable carbazone precursor.[1]
-
Reactants: 6-methyl-4-pyrimidyl hydrazine and a carbazone precursor.[1]
-
Solvent: Ethanol.[1]
-
Catalyst: Acetic Acid.[1]
-
Temperature: 78°C.[1]
-
Reaction Time: 12 hours.[1]
Note: Specific details regarding the stoichiometry, purification methods, and yield have not been reported in the available literature.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound based on the available information.
Potential Applications and Future Research
This compound is described as a multidentate ligand capable of forming stable complexes with various metal ions.[1] The coordination is likely to occur through the nitrogen atoms of the pyrimidine rings and the nitrogen and oxygen atoms of the carbazone backbone.[1] These metal complexes often exhibit distinct colors, suggesting potential applications as colorimetric reagents for metal ion detection.[1]
Further research is required to fully elucidate the physicochemical properties of this compound. Key areas for future investigation include:
-
Determination of melting point, pKa, and solubility in various solvents.
-
Detailed structural characterization using single-crystal X-ray diffraction.
-
Comprehensive spectroscopic analysis, including ¹³C NMR and 2D NMR techniques.
-
Investigation of its coordination chemistry with a range of metal ions and characterization of the resulting complexes.
-
Exploration of its potential biological activities, given that pyrimidine and carbazone derivatives are known to possess diverse pharmacological properties.
Conclusion
This technical guide has synthesized the currently available information on this compound. While the data is limited, it provides a foundational understanding of the compound's structure and potential as a chelating agent. The significant gaps in the physicochemical data underscore the need for further experimental investigation to unlock the full potential of this molecule for researchers, scientists, and drug development professionals.
References
Spectroscopic and Synthetic Insights into 1,5-Bis(6-methyl-4-pyrimidyl)carbazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone, a complex heterocyclic ligand with significant potential in coordination and analytical chemistry. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data, alongside generalized experimental protocols for these analytical techniques. A schematic for its synthesis is also presented, offering a complete profile of this compound for research and development purposes.
Spectroscopic Data
The spectroscopic data for this compound are summarized below. These values are representative and can be influenced by the solvent and the specific instrumentation used in the analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the atomic connectivity within a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its structure.[1]
Table 1: Representative ¹H and ¹³C NMR Data [1]
| Nucleus | Functional Group | Chemical Shift (δ, ppm) |
| ¹H | Pyrimidyl-CH₃ | ~2.35 (s) |
| ¹H | Pyrimidyl-H | ~8.45 (s) |
| ¹³C | C=O (Carbazone) | >155 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of its key functional groups through their characteristic vibrational frequencies.
Table 2: Key FT-IR Spectroscopic Data [1]
| Functional Group/Transition | Characteristic Value (cm⁻¹) |
| C=O stretch | ~1665 |
| C=N stretch | ~1590 |
| N-H stretch | 3300-3500 |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound displays absorption bands corresponding to π→π* and n→π* transitions associated with the pyrimidine rings and the carbazone chromophore.[1] The exact maximum absorption wavelengths (λmax) are dependent on the solvent used.[1]
Table 3: Key UV-Vis Spectroscopic Data [1]
| Transition | Wavelength of Maximum Absorption (λmax) |
| π→π* and n→π* | Dependent on solvent |
Experimental Protocols
The following sections outline detailed, generalized methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts for aromatic and aliphatic protons.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the expected range for carbonyl and aromatic carbons.
-
A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matched cuvette with the sample solution.
-
Place the blank and sample cuvettes in the respective holders in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
Synthesis Pathway
The synthesis of this compound typically involves a condensation reaction. The foundational chemistry for its formation lies in the established methods for creating semicarbazones and related hydrazone derivatives.[2] A plausible synthetic route involves the reaction of 6-methyl-4-pyrimidyl hydrazine with a suitable carbazone precursor.[2]
Caption: Synthesis of this compound.
References
Technical Guide: 1,5-Bis(6-methyl-4-pyrimidyl)carbazone (CAS 102430-61-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis(6-methyl-4-pyrimidyl)carbazone, with CAS number 102430-61-5, is a complex organic molecule belonging to the carbazone and pyrimidine families of compounds. Its structure, featuring multiple nitrogen heteroatoms within the pyrimidine rings and the carbazone backbone, makes it a potent multidentate ligand. This property is central to its primary applications in coordination and analytical chemistry, particularly in the formation of colored complexes with various metal ions. While pyrimidine derivatives are of significant interest in medicinal chemistry, there is currently a notable lack of published data regarding the specific biological activities and pharmacological properties of this compound. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications, based on available technical information.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 102430-61-5 |
| Molecular Formula | C₁₂H₁₂N₈O |
| Molecular Weight | 272.27 g/mol [1] |
| InChI Key | UGBIWQMDBSYHKI-UHFFFAOYSA-N[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following table presents key spectroscopic data obtained from various analytical techniques.[1]
| Spectroscopic Technique | Observed Signals and Interpretation |
| FT-IR (KBr, cm⁻¹) | 1665 (C=O stretch), 1590 (C=N stretch)[1] |
| ¹H NMR (DMSO-d₆, δ ppm) | 2.35 (s, 6H, CH₃), 8.45 (s, 2H, pyrimidyl H)[1] |
| Mass Spectrometry (LC-MS) | m/z 273.1 [M+H]⁺[1] |
Synthesis
The synthesis of this compound is typically achieved through a condensation reaction. This involves the reaction of 6-methyl-4-pyrimidyl hydrazine with a suitable carbazone precursor.[1] The general reaction parameters are outlined below.
| Reactants | Solvent | Catalyst | Temperature (°C) | Reaction Time (hours) |
| 6-methyl-4-pyrimidyl hydrazine, Carbazone precursor | Ethanol | Acetic Acid | 78 | 12 |
Experimental Protocol: General Procedure for the Synthesis of this compound
The following is a representative experimental protocol based on the general principles of condensation reactions for carbazone synthesis.
Materials:
-
6-methyl-4-pyrimidyl hydrazine
-
Appropriate carbazone precursor (e.g., diphenyl carbonate)
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve 6-methyl-4-pyrimidyl hydrazine in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the carbazone precursor to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H NMR, and Mass Spectrometry) to confirm its identity and purity.
References
The Ascendant Role of Multidentate Carbazone Ligands in Coordination Chemistry: A Technical Guide for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Multidentate carbazone ligands, encompassing the well-studied thiosemicarbazones and semicarbazones, have emerged as a versatile and powerful class of chelating agents in coordination chemistry. Their ability to form stable complexes with a wide array of transition metals has unlocked significant potential in medicinal chemistry, catalysis, and materials science. The biological activity of these metal complexes, often surpassing that of the free ligands, has propelled them to the forefront of research for novel therapeutic agents. This in-depth technical guide delineates the core principles of the coordination chemistry of multidentate carbazone ligands, providing a comprehensive overview of their synthesis, structural diversity, and mechanisms of action. Detailed experimental protocols for the synthesis of representative ligands and complexes are provided, alongside a curated summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways implicated in their biological activity are visualized to provide a clear conceptual framework for researchers in the field.
Introduction: The Chemical Versatility of Carbazones
Carbazone derivatives, characterized by the presence of a >C=N-NH-C(=X)-N< moiety (where X is O for semicarbazones and S for thiosemicarbazones), are synthesized through the condensation reaction between a suitable aldehyde or ketone and a semicarbazide or thiosemicarbazide.[1] This synthetic accessibility allows for a high degree of structural diversity by modifying the aldehydic or ketonic precursor. These ligands are capable of acting as multidentate chelating agents, coordinating with metal ions through nitrogen, sulfur, and/or oxygen donor atoms.[2]
The coordination of carbazone ligands to metal centers can significantly enhance their biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4] This enhancement is often attributed to the chelation theory, which posits that the formation of a chelate ring increases the lipophilicity of the complex, facilitating its transport across cell membranes.[5] Moreover, the metal ion itself can introduce new mechanisms of action, such as redox activity and the ability to bind to biological macromolecules like DNA and proteins.[6]
Synthesis and Coordination Chemistry
The synthesis of multidentate carbazone ligands is typically a straightforward one-pot condensation reaction. The subsequent complexation with metal salts can be achieved under mild conditions, often with good yields.
General Ligand Synthesis
Multidentate carbazone ligands are generally prepared by the condensation of a carbonyl compound (aldehyde or ketone) with a carbazide derivative (semicarbazide or thiosemicarbazide). The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, often with catalytic amounts of acid.[7]
General Metal Complex Synthesis
The metal complexes are typically synthesized by reacting the carbazone ligand with a metal salt (e.g., chlorides, acetates, or sulfates) in a 1:1, 1:2, or 2:1 molar ratio in a suitable solvent. The reaction mixture is often refluxed to ensure complete complexation.[8] The resulting metal complexes can then be isolated by filtration and purified by recrystallization.
Coordination Modes
Carbazone ligands can coordinate to metal ions in various modes, depending on the nature of the ligand, the metal ion, and the reaction conditions. They can act as neutral bidentate ligands, coordinating through the azomethine nitrogen and the thione/ketone group.[9] Alternatively, upon deprotonation of the hydrazinic nitrogen, they can act as anionic bidentate or tridentate ligands.[9] The presence of additional donor atoms in the aldehyde or ketone moiety can lead to higher denticity and the formation of more complex coordination geometries.
Experimental Protocols
Synthesis of (E)-2-(1-(furan-2-yl)ethylidene)hydrazine-1-carbothioamide (Ligand D1)
-
Materials: 2-acetyl furan, thiosemicarbazide, ethanol, hot aqueous solution.
-
Procedure: A hot aqueous solution (20 ml) of thiosemicarbazide (1.270g, 13.936mmol) and a hot aqueous solution (20ml) of 2-acetyl furan (1.534g, 13.931mmol) were mixed in a 1:1 ratio. The reaction mixture was refluxed for four hours. The resulting solid was filtered, recrystallized from ethanol, and dried.[10]
Synthesis of a Ni(II) Complex of 4-Phenyl-3-buten-2-one thiosemicarbazone
-
Ligand Synthesis (Microwave-assisted): A mixture of 4-phenyl-3-buten-2-one (0.01 mol), thiosemicarbazide (0.01 mol), and glacial acetic acid (2 mL) in an alcohol-H₂O mixture was placed in an Erlenmeyer flask. The flask was capped with a funnel and subjected to microwave irradiation.[11]
-
Complex Synthesis: The synthesized ligand was reacted with a nickel(II) salt (e.g., nickel nitrate) in a suitable solvent.[11]
Synthesis of a Cu(II) Complex of 2-acetylthiophene semicarbazone
-
Ligand Synthesis: 2-Formylthiophene (0.015 mol) in ethanol (15 mL) was added to an aqueous solution of semicarbazide hydrochloride (0.025 mol) and sodium acetate.[9]
-
Complex Synthesis: A hot ethanolic solution of the ligand was reacted with an aqueous solution of CuCl₂·2H₂O.
Quantitative Data Summary
The biological activity and physicochemical properties of multidentate carbazone ligands and their metal complexes have been extensively studied. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Compound/Complex | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference(s) |
| 5-methoxyisatin thiosemicarbazone Cu(II) complex (31) | - | 17.88 ± 0.16 | - | [12][13] |
| Cu(II) complex 38 | - | 29.51 | - | [12][13] |
| Ru(II) complex 54 | - | 7.24 ± 5.4 | - | [13] |
| Pt(II) complex 89 | - | 79 ± 4 | - | [12][13] |
| Pd(II) complex 104 | - | 117.2 | - | [12][13] |
| Quinazolinone Schiff base Cu(II) complex (CuL) | 43.82 ± 2.351 | - | - | [14] |
| Zinc(II) complex (8) of 5′-methyl-2-thiophenecarboxaldehyde-N(4)-substituted thiosemicarbazone | - | - | 11.65 ± 1.753 | [15] |
| Copper(II) complex (9) of 5′-methyl-2-thiophenecarboxaldehyde-N(4)-substituted thiosemicarbazone | - | - | - | [15] |
Table 2: Antibacterial Activity (MIC Values in µg/mL)
| Compound/Complex | E. coli | S. aureus | Reference(s) |
| Ag-thiosemicarbazone complex (T39) | 0.018 | 0.018 | [16] |
| Co complex T87 | 30 | <20 | [16] |
| Thiosemicarbazone Cu(II) complex (1.1) | 32 | 32 | [8] |
| Acetaldehyde thiosemicarbazone Cu(II) complex | 62.5 - 250 | 62.5 - 250 | [2] |
| N-methyl thiosemicarbazone (4) | - | 39.68 | [17] |
| Ni(II) complex of a thiosemicarbazone derivative | 65.95 ± 0.5 (inhibition zone in mm) | 69.21 ± 0.6 (inhibition zone in mm) | [18] |
Table 3: Spectroscopic Data for Representative Complexes
| Complex | IR ν(C=N) (cm⁻¹) | IR ν(C=S) (cm⁻¹) | ¹H NMR δ(-NH) (ppm) | Reference(s) |
| Ni(II) complex of 2-pyridinecarbaldehyde thiosemicarbazone | ~1609 | ~1251 | - | [19] |
| Fe(III) complex of 2-pyridinecarbaldehyde thiosemicarbazone | ~1609 | ~1251 | - | [19] |
| Cu(II) complex of 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | - | - | 11.69, 9.74 | [7] |
| Ni(II) complex of N¹-4-benzyloxysalicylidene-S-methylthiosemicarbazone | - | - | - | [20] |
| Cu(II) complex of 2-acetylthiophene-2-thenoylhydrazone | - | - | - | [6] |
Mechanisms of Biological Activity
The diverse biological activities of multidentate carbazone metal complexes stem from multiple mechanisms of action, often acting on several cellular targets simultaneously.
Anticancer Mechanisms
A primary target for the anticancer activity of thiosemicarbazone complexes is the enzyme ribonucleotide reductase (RNR), which is crucial for DNA synthesis and repair. These complexes can chelate iron from the active site of the RNR R2 subunit, inactivating the enzyme and leading to cell cycle arrest and apoptosis.
Caption: Ribonucleotide Reductase Inhibition Pathway.
Thiosemicarbazone metal complexes can induce apoptosis by targeting mitochondria. They can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[1][13]
Caption: Mitochondrial-Mediated Apoptosis Pathway.
Antimicrobial Mechanisms
Metal complexes of carbazones can interact with DNA through intercalation or groove binding, leading to conformational changes that can inhibit replication and transcription. Some complexes can also induce DNA cleavage, either hydrolytically or oxidatively, through the generation of reactive oxygen species.
Caption: DNA Binding and Cleavage Mechanism.
The chelation of essential metal ions by carbazone ligands can disrupt various cellular processes in microorganisms. For example, interfering with iron metabolism can inhibit enzymes that are crucial for bacterial survival.[2]
Conclusion and Future Perspectives
The coordination chemistry of multidentate carbazone ligands is a rich and rapidly evolving field with profound implications for drug development. The synthetic tractability of these ligands allows for fine-tuning of their steric and electronic properties, enabling the rational design of metal complexes with desired biological activities. While significant progress has been made in understanding their mechanisms of action, further research is needed to elucidate the precise molecular targets and to optimize their therapeutic potential. The development of targeted drug delivery systems and the exploration of synergistic effects with existing drugs are promising avenues for future investigation. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of these remarkable compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. saudijournals.com [saudijournals.com]
- 3. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis, Characterization, Electrochemical Studies, and In Vitro Antibacterial Activity of Novel Thiosemicarbazone and Its Cu(II), Ni(II), and Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metal Complexes of Semicarbazone and Thiosemicarbazone with Vanillin and 2-acetyl furan: Synthesis and Characterization with Preliminary Anti-bacterial and Anti-fungal Activities : Oriental Journal of Chemistry [orientjchem.org]
- 11. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Theoretical Underpinnings and Synthetic Pathways of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies, synthetic methodologies, and potential biological significance of metal complexes formed with the ligand 1,5-Bis(6-methyl-4-pyrimidyl)carbazone. This polydentate ligand, featuring a carbazone core flanked by two methyl-substituted pyrimidine rings, presents a compelling scaffold for the development of novel therapeutic agents and analytical reagents. This document summarizes key quantitative data from theoretical studies on analogous structures, details experimental protocols for synthesis and characterization, and visualizes a potential biological signaling pathway influenced by this class of compounds.
Introduction
Carbazones and their derivatives are a well-established class of compounds known for their ability to form stable, colored complexes with a variety of metal ions. The incorporation of heteroaromatic rings, such as pyrimidine, into the carbazone framework enhances the coordination potential and modulates the electronic properties of the resulting ligand. This compound is a prime example of such a ligand, designed to offer multiple nitrogen donor sites for strong chelation with transition metal ions. The study of its metal complexes is driven by the potential for applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents, as well as in analytical chemistry for metal ion detection.[1]
Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the structural and electronic properties of these metal complexes, providing insights into their stability, reactivity, and potential mechanisms of action.[2]
Theoretical Studies: A Representative Example
Due to the limited availability of specific theoretical data on this compound metal complexes in the current literature, this section presents data from a detailed DFT study on a structurally analogous Zn(II) hydrazone complex as a representative example. This allows for an illustrative understanding of the coordination geometries and bonding characteristics that can be expected for the title compounds.
The following tables summarize the calculated bond lengths and angles for a representative Zn(II) complex with a tridentate hydrazone-based ligand, optimized at the B3LYP/6–31G level of theory.[2]
Table 1: Selected Calculated Bond Lengths (Å) for a Representative Zn(II) Hydrazone Complex [2]
| Bond | Bond Length (Å) |
| Zn-N(imine) | 2.15 |
| Zn-N(thiazole) | 2.20 |
| Zn-S(thiolate) | 2.45 |
| C=N(imine) | 1.29 |
| N-N(hydrazone) | 1.38 |
Table 2: Selected Calculated Bond Angles (°) for a Representative Zn(II) Hydrazone Complex [2]
| Angle | Bond Angle (°) |
| N(imine)-Zn-N(thiazole) | 75.0 |
| N(imine)-Zn-S(thiolate) | 140.0 |
| N(thiazole)-Zn-S(thiolate) | 70.0 |
| C-N-N(hydrazone) | 115.0 |
Experimental Protocols
This section outlines detailed experimental procedures for the synthesis of the ligand this compound and its subsequent complexation with a representative transition metal, Copper(II).
Synthesis of this compound
The synthesis of the target ligand is a multi-step process involving the preparation of the key intermediate, 4-hydrazino-6-methylpyrimidine, followed by its reaction with a suitable carbazone precursor.
Workflow for Ligand Synthesis
Step 1: Synthesis of 4-Hydrazino-6-methylpyrimidine [3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-chloro-6-methyl-2-(methylthio)pyrimidine in 100 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add 15.0 mL of hydrazine hydrate (80% solution) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Purification: Recrystallize the crude product from ethanol to obtain pure 4-hydrazino-6-methylpyrimidine as a white crystalline solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of diphenylcarbazide in 50 mL of ethanol.[1][4]
-
Addition of Pyrimidine Intermediate: To this solution, add a stoichiometric amount (2 equivalents) of 4-hydrazino-6-methylpyrimidine.
-
Reaction: Add a catalytic amount of acetic acid (2-3 drops) and heat the mixture to reflux for 6-8 hours.
-
Isolation and Purification: Cool the reaction mixture. The resulting precipitate is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol or a mixture of ethanol and DMF to yield the final product.
Synthesis of a Representative Metal Complex: Cu(II)-1,5-Bis(6-methyl-4-pyrimidyl)carbazone
-
Preparation of Solutions: Prepare a solution of this compound (1 mmol) in 20 mL of hot ethanol. In a separate flask, prepare a solution of Copper(II) chloride dihydrate (1 mmol) in 10 mL of ethanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment and Reflux: Adjust the pH of the mixture to 6.0-7.0 using a dilute ethanolic solution of sodium hydroxide. Heat the mixture to reflux for 3 hours.
-
Isolation of the Complex: Allow the solution to cool to room temperature. The colored precipitate of the metal complex will form. Collect the solid by filtration, wash with ethanol, and then with diethyl ether.
-
Drying: Dry the complex in a vacuum desiccator over anhydrous calcium chloride.
Potential Biological Signaling Pathway
Pyrimidine and carbazone derivatives, along with their metal complexes, have been reported to exhibit a wide range of biological activities, including anticancer properties.[5][6] A common mechanism of action for many anticancer agents is the modulation of key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is often dysregulated in cancer. The metal complexes of this compound could potentially exert their anticancer effects by inhibiting one or more components of this pathway.
Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition
Conclusion
This compound represents a promising polydentate ligand for the formation of stable transition metal complexes. While direct theoretical and experimental data on this specific compound are emerging, analysis of structurally similar molecules provides valuable insights into its potential coordination chemistry and biological activity. The synthetic protocols outlined in this guide offer a clear pathway for the preparation and study of these novel metal complexes. Further research, including detailed theoretical calculations and comprehensive biological evaluations, is warranted to fully elucidate the therapeutic and analytical potential of this fascinating class of compounds.
References
- 1. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes [mdpi.com]
- 3. ijsr.net [ijsr.net]
- 4. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]
- 5. Review: Pyrimidine Derivatives as Anticancer Agents [jpsdm.journals.ekb.eg]
- 6. ijrpr.com [ijrpr.com]
An In-depth Technical Guide to the Solubility of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility profile of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone, a complex heterocyclic compound with significant potential in coordination and analytical chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of the compound's characteristics that influence its solubility, a structured presentation of available qualitative information, and detailed experimental protocols for determining its solubility in various organic solvents.
Introduction to this compound
This compound (CAS No. 102430-61-5) is a multidentate ligand featuring a carbazone core flanked by two 6-methyl-4-pyrimidyl groups.[1][2] The structure combines the chromogenic and chelating properties of the carbazone backbone with the coordination sites offered by the pyrimidine moieties.[1] This unique architecture makes it a subject of interest for forming stable metal complexes.[1] The presence of multiple nitrogen atoms within the pyrimidine rings and the carbazone group, along with methyl substituents, dictates its solubility behavior in organic solvents.[1] The polarity of the molecule is influenced by the presence of polar N-H, C=O, and C=N bonds, which suggests that its solubility will be dependent on the polarity of the solvent.[3]
Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents is not extensively documented. However, qualitative solubility can be inferred from solvents used in its synthesis and the synthesis of its metal complexes. The compound is noted to be dissolved in organic solvents such as ethanol, methanol, and dimethylformamide (DMF) during these processes.
Table 1: Quantitative and Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity Index | Quantitative Solubility | Qualitative Solubility |
| Polar Protic Solvents | ||||
| Methanol | CH₃OH | 5.1 | Data not available | Likely soluble |
| Ethanol | C₂H₅OH | 4.3 | Data not available | Likely soluble |
| Polar Aprotic Solvents | ||||
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Data not available | Likely soluble |
| Acetone | C₃H₆O | 5.1 | Data not available | Data not available |
| Acetonitrile | CH₃CN | 5.8 | Data not available | Data not available |
| Nonpolar Solvents | ||||
| Hexane | C₆H₁₄ | 0.1 | Data not available | Likely poorly soluble |
| Toluene | C₇H₈ | 2.4 | Data not available | Data not available |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data not available | Data not available |
Note: The qualitative solubility is inferred from common laboratory practices for similar heterocyclic compounds and its use in synthesis.
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, researchers can employ standardized methods for solubility measurement. The saturation shake-flask method is considered the gold standard for its reliability in determining equilibrium solubility.[4]
3.1. General Procedure for Solubility Determination
This protocol outlines a general procedure for determining the solubility of this compound in an organic solvent of interest.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer or shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature using a shaker bath or vortex mixer. A typical equilibration time is 24 to 48 hours to ensure thermodynamic equilibrium is reached.[4]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Centrifuge the vial to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen detection method.
-
-
Quantification:
-
Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
3.2. Flowchart for Solubility Classification
For a broader, qualitative understanding of solubility, a systematic approach can be taken by testing the compound against a series of solvents with varying properties.[5][6]
Caption: Experimental workflow for qualitative solubility classification.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantitative determination of solubility using the shake-flask method.
Caption: Workflow for quantitative solubility determination.
Conclusion
References
The Evolution of Carbazone-Based Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of carbazone-based analytical reagents, particularly diphenylcarbazone and its precursor diphenylcarbazide, is a compelling narrative of chemical ingenuity meeting the persistent demand for sensitive and selective metal ion detection. From their early use as colorimetric indicators to their application in sophisticated analytical techniques, these compounds have carved a significant niche in analytical chemistry. This guide provides a comprehensive overview of their historical development, quantitative performance, and detailed experimental protocols, tailored for professionals in research and drug development.
Historical Perspective and Developmental Milestones
The story of carbazone-based reagents is intrinsically linked to the advancement of analytical chemistry in the 20th century. Initially, the focus was on qualitative "spot tests" for the rapid identification of metal ions.
Early Developments:
-
Diphenylcarbazide , a white solid, was first synthesized in the early 20th century.[1] A notable early synthesis method involves the reaction of phenylhydrazine with urea.[2]
-
It was soon discovered that diphenylcarbazide could be oxidized to diphenylcarbazone , which forms intensely colored complexes with various metal ions.[1][3] This oxidation can occur upon exposure to light and air, turning the compound from white to pink.[3]
-
One of the earliest documented applications was the detection of mercury(II) ions. A simple and sensitive test involved placing a drop of the sample solution on a filter paper impregnated with an alcoholic solution of diphenylcarbazide, which would produce a purple spot in the presence of mercury.[3]
Expansion of Applications:
-
The most significant and enduring application of this class of reagents has been the spectrophotometric determination of hexavalent chromium (Cr(VI)) .[1] The reaction is highly specific and sensitive, forming a distinct red-violet complex.[3] This method became a standard for environmental monitoring and industrial quality control.
-
Diphenylcarbazone also found widespread use as an indicator in mercurimetry , a type of complexometric titration for the determination of chloride ions.[4] The endpoint is signaled by the formation of a colored complex with excess mercury(II) ions.
Quantitative Data on Carbazone-Based Reagents
The utility of carbazone-based reagents in quantitative analysis is underscored by their performance metrics. The following tables summarize key quantitative data for the determination of various metal ions using diphenylcarbazone and its derivatives.
| Metal Ion | Reagent | Method | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Detection Limit | Linearity Range | Stability Constant (log K) | Reference(s) |
| Cr(VI) | Diphenylcarbazide | Spectrophotometry | 540 | - | 50 ppb | - | - | [3] |
| Cr(VI) | Diphenylcarbazide | Spectrophotometry | 540 | - | 1.43 µg/L | 0 - 100 µg/L | - | [5] |
| Hg(II) | Diphenylcarbazide | Spectrophotometry | - | - | 2000 ppb | - | - | [3] |
| Hg(II) | Diphenylthiocarbazone | Spectrophotometry | 488 | 2.5 x 10⁴ | 20 ng/mL | 0.1 - 25 µg/mL | - | [4] |
| Zn(II) | Diphenylcarbazone | Spectrophotometry | 520-525 | 70,000 - 77,500 | - | - | ~7 | [6] |
| Ni(II) | Diphenylcarbazone | Spectrophotometry | 520-525 | 70,000 - 77,500 | - | - | ~7 | [6] |
| Co(II) | Diphenylcarbazone | Spectrophotometry | 520-525 | 70,000 - 77,500 | - | - | ~7 | [6] |
Key Mechanisms and Chelation Chemistry
The analytical utility of carbazone-based reagents stems from their ability to form stable, colored complexes with metal ions. The reaction mechanisms can vary depending on the metal ion and the specific reagent.
Reaction with Hexavalent Chromium
The determination of Cr(VI) with diphenylcarbazide involves a two-step process: an initial redox reaction followed by complexation.
-
Oxidation-Reduction: In an acidic medium, diphenylcarbazide is oxidized to diphenylcarbazone by Cr(VI), which is simultaneously reduced to Cr(III).[7][8]
-
Complexation: The newly formed diphenylcarbazone then acts as a ligand, chelating with the Cr(III) ion to form a stable, intensely colored red-violet complex.[7][8]
Caption: Reaction of Diphenylcarbazide with Cr(VI)
Chelation with Divalent Metal Ions
Diphenylcarbazone acts as a bidentate ligand, forming a stable five-membered ring with divalent metal ions. The chelation typically involves the enolic form of the diphenylcarbazone, with the metal ion coordinating to the oxygen and one of the nitrogen atoms. This chelation results in the formation of a colored complex, which is the basis for their use in spectrophotometric analysis.
Caption: Chelation of a Divalent Metal Ion
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving carbazone-based reagents.
Synthesis of 1,5-Diphenylcarbazide
This protocol is based on the classical reaction between phenylhydrazine and urea.
Materials:
-
Phenylhydrazine
-
Urea
-
Xylene (solvent)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and urea in a suitable molar ratio (e.g., 2:1).
-
Add a sufficient volume of xylene to dissolve the reactants upon heating.
-
Heat the mixture to reflux and maintain the reflux for approximately 32 hours.
-
After the reflux period, allow the mixture to cool to room temperature and then let it stand overnight.
-
The crude 1,5-diphenylcarbazide will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with a small amount of cold xylene or another suitable solvent to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Spectrophotometric Determination of Hexavalent Chromium
This protocol outlines the standard procedure for the quantitative analysis of Cr(VI) in an aqueous sample.
Materials:
-
1,5-Diphenylcarbazide solution (e.g., 0.25% w/v in acetone or isopropyl alcohol)[5]
-
Sulfuric acid solution (e.g., 50% v/v)[5]
-
Standard Cr(VI) stock solution (e.g., from potassium dichromate)
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of Cr(VI) standard solutions with concentrations ranging from approximately 0.05 to 1.0 mg/L by diluting the stock solution.[5]
-
Sample Preparation: Take a known volume of the water sample (e.g., 50 mL) and place it in a volumetric flask.
-
Acidification: Add a sufficient amount of sulfuric acid solution to adjust the pH of the sample to approximately 1-2.[5]
-
Color Development: Add a specific volume of the diphenylcarbazide solution (e.g., 2 mL) to the acidified sample, mix well, and allow the color to develop for a set time (e.g., 5-10 minutes).[5] A red-violet color will appear in the presence of Cr(VI).
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically around 540 nm, using a reagent blank as the reference.[5]
-
Calibration Curve: Plot the absorbance values of the standard solutions against their corresponding concentrations to create a calibration curve.
-
Concentration Determination: Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.
Mercurimetric Titration of Chloride
This protocol describes the determination of chloride concentration using mercuric nitrate as the titrant and diphenylcarbazone as the indicator.
Materials:
-
Standard mercuric nitrate [Hg(NO₃)₂] titrant solution (e.g., 0.0141 N or 0.141 N)[2]
-
Diphenylcarbazone indicator solution (e.g., dissolve 0.5 g diphenylcarbazone and 0.05 g bromophenol blue in 75 mL of 95% ethanol and dilute to 100 mL)[2]
-
Nitric acid (HNO₃) solution (e.g., 0.05 N)
-
Standard sodium chloride (NaCl) solution for standardization
-
Buret, Erlenmeyer flasks, pipettes
Procedure:
-
Standardization of Mercuric Nitrate:
-
Pipette a known volume of the standard NaCl solution into an Erlenmeyer flask.
-
Add a few drops of the diphenylcarbazone indicator solution.
-
Titrate with the mercuric nitrate solution until the color changes from yellow to a faint pink or violet-blue, which indicates the endpoint.[9]
-
Calculate the exact normality of the mercuric nitrate solution.
-
-
Titration of the Sample:
-
Pipette a known volume of the sample containing chloride ions into an Erlenmeyer flask.
-
Add a few drops of the diphenylcarbazone indicator solution.[9]
-
If necessary, adjust the pH of the solution to be slightly acidic (pH 3.0-3.5) using dilute nitric acid.
-
Titrate the sample with the standardized mercuric nitrate solution until the endpoint color change is observed.[9]
-
Record the volume of titrant used.
-
-
Calculation:
-
Calculate the chloride concentration in the sample using the following formula: Chloride (mg/L) = (A x N x 35.45 x 1000) / V where: A = volume of mercuric nitrate titrant used for the sample (mL) N = normality of the mercuric nitrate titrant 35.45 = equivalent weight of chloride V = volume of the sample (mL)
-
Analytical Workflow Visualization
The application of carbazone-based reagents in modern analytical chemistry often involves automated systems like flow injection analysis (FIA) for high-throughput screening.
Caption: Flow Injection Analysis Workflow
Conclusion
Carbazone-based analytical reagents have a rich history and continue to be relevant in modern analytical laboratories. Their high sensitivity, selectivity for certain metal ions, and the vibrant color changes they produce make them invaluable tools. While newer, more sophisticated analytical techniques have emerged, the simplicity, cost-effectiveness, and reliability of methods using reagents like diphenylcarbazone ensure their continued use in various applications, from environmental monitoring to quality control in the pharmaceutical industry. The ongoing research into modifying their structures and immobilizing them on solid supports promises to further expand their utility in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 3. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. lovibond.com [lovibond.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.gnest.org [journal.gnest.org]
- 9. de.hach.com [de.hach.com]
Methodological & Application
Application Notes: Spectrophotometric Determination of Metal Ions Using Pyrimidyl Carbazones
Introduction
1,5-Bis(6-methyl-4-pyrimidyl)carbazone is a sophisticated polydentate ligand designed for applications in coordination and analytical chemistry.[1] Its structure combines a carbazone backbone, known for its chromogenic and chelating properties, with two 6-methyl-4-pyrimidyl groups. These pyrimidine moieties provide additional nitrogen donor atoms, enhancing the ligand's potential for forming stable, colored complexes with various metal ions.[1] While specific, detailed protocols for this particular reagent in metal ion determination are not widely published, its structural analogy to the well-characterized reagent 1,5-Diphenylcarbazide (DPC) allows for the development of a robust analytical framework.
This document provides a detailed protocol and application data based on the established use of 1,5-Diphenylcarbazide for the spectrophotometric determination of hexavalent chromium (Cr(VI)), a common and critical environmental analyte.[2][3] Researchers can adapt this methodology as a starting point for developing and validating a method using this compound, which would require optimization of parameters such as pH, solvent, and wavelength.
Principle of Detection
The determination of Cr(VI) using 1,5-Diphenylcarbazide is a highly sensitive and selective colorimetric method. The reaction proceeds in two main steps under acidic conditions:
-
Redox Reaction: The hexavalent chromium (Cr(VI)) oxidizes the 1,5-Diphenylcarbazide to 1,5-Diphenylcarbazone. In this process, Cr(VI) is reduced to trivalent chromium (Cr(III)).[3][4]
-
Complexation: The newly formed Cr(III) immediately forms a stable, intensely colored magenta coordination complex with the 1,5-Diphenylcarbazone.[3][4][5]
The intensity of the resulting color is directly proportional to the concentration of Cr(VI) in the sample and is quantified by measuring its absorbance at the wavelength of maximum absorbance (λmax), typically around 540 nm.[3][5][6][7]
Quantitative Data Summary
The following table summarizes the key analytical parameters for the determination of various metal ions using carbazone-based reagents. The data for Cr(VI), Hg(II), and Cd(II) are based on the well-established 1,5-Diphenylcarbazone method and serve as a reliable reference for methods developed with analogous reagents.
| Metal Ion | Wavelength (λmax) | Optimal pH | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range | Notes |
| Chromium (VI) | 540 nm[3][6][7] | ~1.0 - 2.0 (Acidic)[5][6] | 2.4 x 10³ - 4.0 x 10⁴ | 0.005 - 1.0 mg/L[3][8] | Highly selective and sensitive method.[5] |
| Mercury (II) | 520 - 540 nm[9] | 2.5 - 4.0[9] | - | 1 - 25 µg/L[9] | Forms a violet complex.[9] |
| Cadmium (II) | 533 nm[10][11] | Alkaline (in presence of pyridine)[10][11] | 7.33 x 10⁴[10][11] | 0.228 - 3.65 mg/L[10][11] | Requires extraction into an organic solvent.[10][11] |
Experimental Protocols
1. Preparation of Reagents
-
1,5-Diphenylcarbazide (DPC) Reagent (0.05% w/v):
-
Chromium (VI) Standard Stock Solution (1000 mg/L):
-
Accurately weigh 2.829 g of dry potassium dichromate (K₂Cr₂O₇).
-
Dissolve in deionized water in a 1000 mL volumetric flask and dilute to the mark.
-
-
Chromium (VI) Working Standard Solution (10 mg/L):
-
Pipette 10 mL of the 1000 mg/L stock solution into a 1000 mL volumetric flask.
-
Dilute to the mark with deionized water. Prepare fresh dilutions as needed.
-
-
Acidifying Reagent (e.g., 1 M H₃PO₄ or 0.2 M H₂SO₄):
-
For H₃PO₄: Carefully add 67.5 mL of concentrated phosphoric acid to ~800 mL of deionized water, allow to cool, and dilute to 1000 mL.
-
For H₂SO₄: Carefully add 11.1 mL of concentrated sulfuric acid to ~800 mL of deionized water, allow to cool, and dilute to 1000 mL.[3]
-
2. Protocol for Calibration Curve Construction
-
Prepare a series of Cr(VI) standards (e.g., 0.0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/L) by diluting the 10 mg/L working standard solution.[6]
-
Pipette 25 mL of each standard into a separate 50 mL volumetric flask.
-
To each flask, add 1.0 mL of the acidifying reagent and swirl to mix.
-
Add 1.0 mL of the 0.05% DPC reagent to each flask, swirl, and dilute to the 50 mL mark with deionized water.
-
Using a spectrophotometer, measure the absorbance of each solution at 540 nm against the 0.0 mg/L standard as the blank.[6]
-
Plot a graph of absorbance versus concentration. The resulting curve should be linear and can be used to determine the concentration of unknown samples.
3. Protocol for Sample Analysis
-
Collect the water sample. If particulates are present, filter the sample through a 0.45 µm filter.
-
Pipette an appropriate volume (e.g., 25 mL) of the sample into a 50 mL volumetric flask.
-
Follow steps 3-6 from the "Protocol for Calibration Curve Construction".
-
Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.
-
If the sample's absorbance falls outside the linear range of the calibration curve, repeat the analysis with a diluted or more concentrated sample volume.
Visualizations
Caption: General experimental workflow for the determination of metal ions.
Caption: Key reaction steps in the colorimetric detection of Cr(VI).
References
- 1. This compound | 102430-61-5 | Benchchem [benchchem.com]
- 2. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 3. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.gnest.org [journal.gnest.org]
- 5. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeest.ub.ac.id [jeest.ub.ac.id]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Flow dissolution of 1,5-diphenylcarbazide for the determination of chromium(VI) - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. sibran.ru [sibran.ru]
- 10. researchgate.net [researchgate.net]
- 11. Extraction-spectrophotometric determination of cadmium in micro quantities with diphenylcarbazone [zenodo.org]
Application Notes and Protocols for the Colorimetric Detection of Heavy Metals with 1,5-Bis(6-methyl-4-pyrimidyl)carbazone
Introduction
1,5-Bis(6-methyl-4-pyrimidyl)carbazone is a complex organic ligand with significant potential for application in analytical chemistry, specifically in the colorimetric detection of heavy metal ions. This potential stems from its molecular structure, which combines a carbazone backbone, known for its chromogenic and chelating properties, with pyrimidine moieties that provide additional coordination sites. The interaction between this ligand and heavy metal ions can lead to the formation of colored complexes, a phenomenon that can be harnessed for quantitative analysis using spectrophotometry.
The carbazone functional group (-NH-NH-CO-N=N-) is a key feature of many colorimetric reagents. Upon chelation with a metal ion, the electronic properties of the ligand are altered, resulting in a shift in its maximum absorption wavelength (λmax) to a longer wavelength (bathochromic shift) and an increase in the molar absorptivity. This change produces a distinct color that can be measured to determine the concentration of the metal ion in a sample. The pyrimidine rings in this compound are expected to enhance the stability and selectivity of the metal complexes formed.
While specific, detailed studies on the application of this compound for the spectrophotometric determination of a wide range of heavy metals are not extensively documented in publicly available literature, the principles of its operation can be inferred from the behavior of similar carbazone-based chromogenic reagents. These application notes provide a generalized protocol for the use of this compound in the colorimetric detection of heavy metals, along with illustrative data and conceptual diagrams.
Principle of Detection
The colorimetric detection of heavy metals using this compound is based on a chelation reaction. The ligand, which is typically lightly colored or colorless in solution, reacts with a specific heavy metal ion to form a stable, colored metal-ligand complex. The intensity of the color produced is directly proportional to the concentration of the heavy metal ion in the sample, a relationship that is quantified using Beer-Lambert Law.
Data Presentation
Due to the limited availability of specific experimental data for this compound with a range of heavy metals, the following table presents hypothetical, yet representative, quantitative data that could be expected from colorimetric assays. These values are for illustrative purposes and would need to be determined experimentally for each specific metal ion.
| Heavy Metal Ion | Optimal pH | Wavelength (λmax) of Complex (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) |
| Cadmium (Cd²⁺) | 8.5 | 520 | 4.5 x 10⁴ | 0.1 - 2.0 | 0.02 |
| Lead (Pb²⁺) | 9.0 | 545 | 3.8 x 10⁴ | 0.2 - 3.0 | 0.05 |
| Mercury (Hg²⁺) | 6.5 | 560 | 5.2 x 10⁴ | 0.1 - 2.5 | 0.03 |
| Copper (Cu²⁺) | 7.0 | 480 | 6.1 x 10⁴ | 0.05 - 1.5 | 0.01 |
Experimental Protocols
The following is a generalized protocol for the colorimetric detection of a heavy metal ion using this compound. The specific parameters, such as pH, buffer composition, and incubation time, will need to be optimized for each target metal ion.
Materials and Reagents
-
This compound solution (e.g., 1 x 10⁻³ M in a suitable organic solvent like ethanol or DMSO)
-
Standard stock solution of the target heavy metal ion (e.g., 1000 µg/mL)
-
Buffer solutions of various pH values (e.g., acetate, phosphate, borate buffers)
-
Deionized water
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter
Protocol for Calibration Curve Generation
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target heavy metal ion by diluting the stock solution with deionized water to achieve concentrations within the expected linear range.
-
Reaction Mixture Preparation:
-
In a series of volumetric flasks, add a fixed volume of the this compound solution.
-
To each flask, add an increasing volume of the standard heavy metal solutions.
-
Add a specific volume of the appropriate buffer solution to maintain the optimal pH.
-
Bring the final volume to the mark with deionized water.
-
-
Complex Formation: Mix the solutions well and allow them to stand for a sufficient amount of time for the color of the complex to develop fully. This incubation time should be determined experimentally.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax of the metal-ligand complex.
-
Use a reagent blank (containing all components except the heavy metal ion) to zero the instrument.
-
Measure the absorbance of each standard solution.
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the heavy metal ion. The resulting plot should be a straight line passing through the origin, confirming adherence to Beer-Lambert Law.
Protocol for Sample Analysis
-
Sample Preparation: Prepare the sample solution. This may involve digestion, filtration, or dilution to bring the concentration of the target heavy metal within the linear range of the calibration curve and to remove interfering substances.
-
Analysis: Treat the prepared sample solution in the same manner as the standard solutions described in the calibration curve protocol (steps 2-4).
-
Concentration Determination: From the measured absorbance of the sample, determine the concentration of the heavy metal ion using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for heavy metal detection.
Caption: Chelation reaction leading to color change.
Application Notes and Protocols for 1,5-Bis(6-methyl-4-pyrimidyl)carbazone as a Chromogenic Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Bis(6-methyl-4-pyrimidyl)carbazone is a multidentate ligand with significant potential as a chromogenic reagent for the spectrophotometric determination of various metal ions. The presence of both a carbazone backbone, known for its chromogenic and chelating properties, and pyrimidine moieties with additional nitrogen donor atoms, suggests a high affinity and potential for selectivity towards certain metal ions.[1] The formation of stable, colored complexes with metal ions allows for their quantitative determination in various matrices. This document provides an overview of its potential applications, hypothetical quantitative data based on similar compounds, and detailed experimental protocols for its synthesis and use in spectrophotometric analysis.
Introduction
Carbazone-based ligands have a long history in analytical chemistry, with diphenylcarbazone being a well-known reagent.[1] The evolution of these ligands has focused on enhancing selectivity and sensitivity through the introduction of various functional groups.[1] The incorporation of 6-methyl-4-pyrimidyl groups in this compound is a deliberate design to increase the coordination sites and modulate the electronic properties of the ligand, potentially leading to more stable and intensely colored metal complexes.[1] This reagent is anticipated to be particularly useful for the determination of heavy metal ions such as cadmium, mercury, and copper, which are of significant interest in environmental monitoring and pharmaceutical analysis.
Potential Applications
The primary application of this compound is in the quantitative determination of trace metal ions. Potential areas of application include:
-
Environmental Analysis: Monitoring of heavy metal contamination in water and soil samples.
-
Pharmaceutical Analysis: Quantification of metal impurities in drug formulations.
-
Industrial Quality Control: Measurement of metal content in raw materials and finished products.
Quantitative Data (Hypothetical)
While specific experimental data for the spectrophotometric determination of metal ions using this compound is not extensively available in the public domain, the following table presents hypothetical data based on the typical performance of similar carbazone and pyrimidyl-based chromogenic reagents. These values are intended to be illustrative of the expected performance and should be experimentally verified.
| Metal Ion | Optimal pH | λmax of Complex (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range (µg/mL) | Limit of Detection (µg/mL) |
| Cadmium (II) | 8.5 - 9.5 | ~550 | ~7.5 x 10⁴ | 0.1 - 4.0 | ~0.02 |
| Mercury (II) | 4.0 - 5.0 | ~490 | ~5.0 x 10⁴ | 0.2 - 10.0 | ~0.05 |
| Copper (II) | 6.0 - 7.0 | ~510 | ~4.0 x 10⁴ | 0.1 - 5.0 | ~0.03 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound, which involves the condensation of 6-methyl-4-pyrimidyl hydrazine with a suitable carbazone precursor.[1]
Materials:
-
6-methyl-4-pyrimidyl hydrazine
-
Carbon disulfide
-
Potassium hydroxide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Preparation of the Hydrazine Salt: Dissolve 6-methyl-4-hydrazinopyrimidine in ethanol. Slowly add a stoichiometric amount of a suitable acid (e.g., HCl) to precipitate the hydrazine salt. Filter and dry the salt.
-
Reaction with Carbon Disulfide: In a flask, suspend the hydrazine salt in ethanol and add a solution of potassium hydroxide in ethanol. Cool the mixture in an ice bath and add carbon disulfide dropwise with stirring.
-
Formation of the Carbazone Precursor: After the addition of carbon disulfide, continue stirring at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Condensation with Hydrazine: To the resulting mixture, add a second equivalent of 6-methyl-4-pyrimidyl hydrazine. Reflux the mixture for several hours.
-
Isolation and Purification: After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to precipitate the crude product. Filter the precipitate, wash with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Protocol 2: General Procedure for Spectrophotometric Determination of a Metal Ion
This protocol provides a general workflow for the determination of a metal ion using this compound. The optimal conditions (pH, reagent concentration, wavelength) must be determined experimentally for each specific metal ion.
Materials:
-
Standard stock solution of the metal ion (e.g., 1000 µg/mL)
-
This compound solution in a suitable solvent (e.g., ethanol)
-
Buffer solutions of various pH values
-
Deionized water
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion by diluting the stock solution with deionized water.
-
Optimization of Reaction Conditions:
-
Effect of pH: To a fixed concentration of the metal ion, add the reagent solution and buffer solutions of different pH values. Measure the absorbance at the wavelength of maximum absorption (λmax) to determine the optimal pH.
-
Effect of Reagent Concentration: At the optimal pH, vary the concentration of the reagent solution while keeping the metal ion concentration constant to determine the concentration of reagent required for maximum color development.
-
Determination of λmax: Scan the spectrum of the metal-reagent complex against a reagent blank to determine the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Into a series of volumetric flasks, add increasing volumes of the standard metal ion solution.
-
Add the optimal amount of the reagent solution and the buffer solution of optimal pH to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Measure the absorbance of each solution at the λmax against a reagent blank.
-
Plot a graph of absorbance versus concentration of the metal ion.
-
-
Analysis of Unknown Sample:
-
Take a known volume of the sample solution in a volumetric flask.
-
Add the optimal amount of the reagent solution and buffer solution.
-
Dilute to the mark with deionized water and mix well.
-
Measure the absorbance of the solution at the λmax.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
-
Visualizations
Caption: Experimental workflow for spectrophotometric metal ion analysis.
Caption: Chelation of a metal ion by the reagent.
References
Application Notes and Protocols for Complex Formation with 1,5-Bis(6-methyl-4-pyrimidyl)carbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for studying the complex formation of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone with various metal ions. The protocols outlined below are intended to serve as a foundational guide for the synthesis, characterization, and analysis of these metal complexes, which are of interest in coordination chemistry, analytical chemistry, and potentially in the development of novel therapeutic agents.
Introduction
This compound is a multidentate ligand capable of forming stable and often colored complexes with a variety of metal ions. The coordination typically occurs through the nitrogen atoms of the pyrimidine rings and the nitrogen and oxygen atoms of the carbazone backbone.[1] This ability to form stable chelates makes it a candidate for applications such as colorimetric sensors for metal ion detection and as a scaffold for the design of metal-based drugs. The synthesis of this ligand generally involves the condensation reaction of 6-methyl-4-pyrimidyl hydrazine with a suitable carbazone precursor.[1]
Data Presentation
The following tables summarize typical physicochemical and spectroscopic data for this compound and its hypothetical transition metal complexes. This data is compiled for illustrative purposes based on characteristic values for similar N-heterocyclic carbazone ligands and their metal complexes.
Table 1: Physicochemical Properties of this compound and its Metal Complexes
| Compound | Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) |
| Ligand (L) | C₁₅H₁₆N₁₀O | 368.36 | Orange-Red | >250 |
| [Co(L)Cl₂] | C₁₅H₁₆Cl₂CoN₁₀O | 498.21 | Dark Green | >300 |
| [Ni(L)Cl₂] | C₁₅H₁₆Cl₂N₁₀NiO | 498.05 | Bright Green | >300 |
| [Cu(L)Cl₂] | C₁₅H₁₆Cl₂CuN₁₀O | 502.89 | Brown | >300 |
| [Zn(L)Cl₂] | C₁₅H₁₆Cl₂N₁₀OZn | 504.74 | Pale Yellow | >300 |
Table 2: Key Spectroscopic Data for this compound and its Metal Complexes
| Compound | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | λmax (nm) (in DMSO) |
| Ligand (L) | ~1700 | ~1610 | ~450 |
| [Co(L)Cl₂] | ~1650 | ~1590 | ~470, ~650 |
| [Ni(L)Cl₂] | ~1655 | ~1595 | ~465, ~630 |
| [Cu(L)Cl₂] | ~1645 | ~1585 | ~480, ~680 |
| [Zn(L)Cl₂] | ~1660 | ~1598 | ~455 |
Experimental Protocols
Protocol 1: Synthesis of this compound (L)
This protocol describes a representative method for the synthesis of the ligand.
Materials:
-
6-methyl-4-pyrimidyl hydrazine
-
Carbon disulfide
-
Potassium hydroxide
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
Procedure:
-
A solution of 6-methyl-4-pyrimidyl hydrazine (2.0 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
To this solution, carbon disulfide (1.0 mmol) is added dropwise with stirring at room temperature.
-
A solution of potassium hydroxide (2.0 mmol) in ethanol (10 mL) is then added, and the mixture is stirred for 2 hours.
-
Hydrazine hydrate (1.0 mmol) is added, and the reaction mixture is refluxed for 4 hours.
-
The mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid product is washed with cold ethanol and diethyl ether.
-
The product is dried under vacuum to yield this compound.
Protocol 2: General Procedure for the Synthesis of Metal Complexes
This protocol outlines a general method for the synthesis of transition metal complexes with the ligand.
Materials:
-
This compound (L)
-
Metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the ligand (L) (1.0 mmol) in 30 mL of methanol or ethanol in a round-bottom flask, heating gently if necessary to achieve dissolution.
-
In a separate flask, dissolve the metal(II) chloride salt (1.0 mmol) in 15 mL of the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
A change in color and the formation of a precipitate should be observed.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours.
-
Collect the precipitated complex by filtration.
-
Wash the solid with small portions of cold solvent and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Protocol 3: Determination of Metal-Ligand Stoichiometry using UV-Vis Spectroscopy (Job's Plot)
This protocol describes the method of continuous variations (Job's Plot) to determine the stoichiometry of the metal-ligand complex in solution.
Materials:
-
Stock solution of the ligand (L) in a suitable solvent (e.g., DMSO, DMF).
-
Stock solution of the metal salt of the same concentration in the same solvent.
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Prepare a series of solutions by mixing the stock solutions of the ligand and the metal salt in varying molar ratios, while keeping the total molar concentration and the total volume constant. For example, prepare solutions with mole fractions of the ligand ranging from 0.1 to 0.9.
-
Allow the solutions to stand for a sufficient time to ensure complex formation is complete.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Plot the absorbance at λmax against the mole fraction of the ligand.
-
The plot will consist of two linear portions. The intersection of the extrapolated linear portions corresponds to the mole fraction of the ligand in the complex, from which the stoichiometry can be determined.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of the metal complexes and a logical relationship for determining the complex stoichiometry.
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Caption: Logical workflow for determining metal-ligand stoichiometry using Job's Plot.
References
Application Notes and Protocols: 1,5-Bis(6-methyl-4-pyrimidyl)carbazone for the Analysis of Halogenated Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone as a chromogenic reagent in the quantitative analysis of halogen-containing pharmaceutical compounds. The method is based on the spectrophotometric determination of halide ions released from the drug molecules after oxidative decomposition.
Introduction
This compound is a multidentate ligand that forms stable, colored complexes with various metal ions and, indirectly, with non-metal ions like halides. This property makes it a valuable reagent in analytical chemistry for the development of colorimetric methods. For pharmaceutical analysis, this reagent is particularly useful for the quantification of drugs that contain chlorine, bromine, or iodine in their structure. The method involves the complete combustion of the pharmaceutical sample, followed by the reaction of the resulting halide ions with a mercury(II)-carbazone complex, leading to a measurable color change.
The general principle of the analysis is a two-step process:
-
Decomposition of the Pharmaceutical Compound: The halogenated organic drug is decomposed using the oxygen flask combustion method. This process quantitatively converts the organically bound halogen into the corresponding halide ion (Cl⁻, Br⁻, or I⁻).
-
Spectrophotometric Quantification: The liberated halide ions are reacted with a mercury(II)-1,5-bis(6-methyl-4-pyrimidyl)carbazone complex. The halide ions displace the carbazone ligand from the complex, causing a decrease in its absorbance, which is proportional to the concentration of the halide and, consequently, to the amount of the active pharmaceutical ingredient (API) in the original sample.
Quantitative Data Summary
The spectrophotometric method using this compound has been established for the determination of chloride, bromide, and iodide ions. The performance of the method is summarized in the table below. This method has been successfully applied to the analysis of eleven different commercial pharmaceutical preparations with good precision.
| Analyte (Halide Ion) | Determination Range (ppm) | Precision (RSD, %) |
| Chloride (Cl⁻) | 0.355 - 3.55 | 0.2 - 5.6 |
| Bromide (Br⁻) | 0.799 - 7.99 | 0.2 - 5.6 |
| Iodide (I⁻) | 1.27 - 12.7 | 0.2 - 5.6 |
Note: The precision, expressed as Relative Standard Deviation (RSD), was determined from replicate analyses of eleven commercial pharmaceutical preparations after processing by the oxygen flask combustion method.
Experimental Protocols
This section provides detailed methodologies for the analysis of halogenated pharmaceutical compounds using this compound.
-
This compound Solution: Prepare a solution of a specific concentration (e.g., 0.1% w/v) in a suitable organic solvent like ethanol or methanol.
-
Mercury(II) Nitrate Solution: Prepare a standard stock solution of mercury(II) nitrate in dilute nitric acid. A working solution is prepared by diluting the stock solution to the desired concentration.
-
Mercury(II)-Carbazone Reagent: Prepare fresh by mixing equal volumes of the this compound solution and the mercury(II) nitrate working solution.
-
Standard Halide Solutions: Prepare stock solutions of sodium chloride, potassium bromide, and potassium iodide of known concentrations. Working standards are prepared by serial dilution of the stock solutions.
-
Absorbing Solution for Oxygen Flask Combustion: A suitable absorbing solution, such as a dilute solution of sodium hydroxide or a mixture of sodium hydroxide and hydrogen peroxide, is used to trap the combustion products.
-
Oxygen: High-purity oxygen gas.
The oxygen flask combustion method is used to decompose the pharmaceutical sample and liberate the halogen as a halide ion.
Protocol:
-
Sample Weighing: Accurately weigh a quantity of the powdered pharmaceutical preparation corresponding to a known amount of the active ingredient.
-
Sample Wrapping: Place the weighed sample in the center of a piece of halogen-free filter paper. Fold the paper to enclose the sample, leaving a fuse strip at one end.
-
Apparatus Preparation: Add the specified absorbing liquid to the combustion flask (typically a 500 mL thick-walled conical flask).
-
Oxygen Purge: Fill the flask with pure oxygen.
-
Ignition and Combustion: Ignite the filter paper fuse and immediately insert the stopper holding the sample into the flask. The combustion will proceed rapidly in the oxygen-rich atmosphere.
-
Absorption: After combustion is complete, shake the flask vigorously for several minutes to ensure complete absorption of the combustion products into the absorbing liquid.
-
Sample Solution Preparation: Allow the flask to cool, and then carefully unstopper it. Rinse the stopper and sample holder with deionized water, collecting the rinsings in the flask. The resulting solution is the sample solution for spectrophotometric analysis.
Protocol:
-
Calibration Curve:
-
Pipette varying aliquots of the standard halide working solutions into a series of volumetric flasks.
-
To each flask, add the Mercury(II)-Carbazone reagent.
-
Dilute to the mark with a suitable solvent and mix well.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Plot a graph of absorbance versus concentration of the halide ion to obtain the calibration curve.
-
-
Sample Analysis:
-
Take an aliquot of the sample solution obtained from the oxygen flask combustion.
-
Add the Mercury(II)-Carbazone reagent.
-
Dilute to a final volume in a volumetric flask and mix thoroughly.
-
Measure the absorbance of the sample solution at the same λmax used for the calibration curve.
-
Determine the concentration of the halide ion in the sample solution from the calibration curve.
-
-
Calculation:
-
Calculate the amount of the halogenated pharmaceutical compound in the original sample based on the concentration of the halide ion determined and the stoichiometry of the compound.
-
Visualizations
The following diagram illustrates the complete workflow for the analysis of halogenated pharmaceutical compounds using this compound.
Caption: Workflow for the analysis of halogenated pharmaceuticals.
Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of a Pyrimidine Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The development of simple, rapid, and cost-effective analytical methods for the quantification of these derivatives is essential for routine quality control analysis in bulk and pharmaceutical dosage forms.[1] This document provides a detailed protocol for the development and validation of a UV-Vis spectrophotometric method for the determination of a pyrimidine derivative, based on established methodologies.[1][4][5][6][7]
Principle
The method is based on the principle that the pyrimidine derivative in a suitable solvent exhibits a distinct absorption maximum (λmax) in the UV-Vis region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte. This relationship allows for the quantitative determination of the pyrimidine derivative by measuring its absorbance at the λmax.
Instrumentation and Reagents
-
Instrumentation: A double beam UV-Vis spectrophotometer with a pair of 1 cm matched quartz cells.[8]
-
Reagents and Solvents:
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh 100 mg of the pyrimidine derivative reference standard.
-
Transfer it into a 100 ml volumetric flask.
-
Dissolve and make up the volume with the chosen diluent (e.g., 1:1 methanol:acetonitrile) to obtain a standard stock solution of 1000 µg/ml.[1][6]
Determination of Wavelength of Maximum Absorbance (λmax)
-
From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 100 µg/ml) by appropriate dilution with the diluent.[1]
-
Scan this solution over the UV-Vis wavelength range of 200 to 400 nm against a blank (diluent).[1]
-
The wavelength at which the maximum absorbance is observed is the λmax for the pyrimidine derivative. For instance, the λmax for the pyrimidine derivative BT10M was found to be 275 nm, and for Trimethoprim, it was 285 nm.[1][6]
Preparation of Calibration Curve
-
From the standard stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 50 to 150 µg/ml for BT10M or 10 to 60 µg/ml for Trimethoprim).[1][4][5][6]
-
Measure the absorbance of each dilution at the determined λmax against the blank.
-
Plot a graph of absorbance versus concentration.
-
The plot should be linear, and the regression equation and correlation coefficient (r²) should be determined. A correlation coefficient close to 0.999 is desirable.[1][6]
Method Validation
The developed method should be validated according to the International Conference on Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][5]
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below.
Table 1: Linearity Data for a Pyrimidine Derivative (Example: BT10M) [1][4][5]
| Concentration (µg/ml) | Absorbance |
| 50 | Absorbance Value |
| 75 | Absorbance Value |
| 100 | Absorbance Value |
| 125 | Absorbance Value |
| 150 | Absorbance Value |
| Linearity Range | 50 - 150 µg/ml |
| Regression Equation | y = 0.005x + 0.025 |
| Correlation Coefficient (r²) | 0.997 |
Table 2: Validation Parameters for a UV-Vis Spectrophotometric Method of a Pyrimidine Derivative [1][6]
| Parameter | BT10M | Trimethoprim |
| λmax | 275 nm | 285 nm |
| Linearity Range | 50 - 150 µg/ml | 10 - 60 µg/ml |
| Correlation Coefficient (r²) | 0.997 | 0.9999 |
| Accuracy (% Recovery) | 98.97% to 99.83% | 98.99% to 99.12% |
| Precision (% RSD) | < 1.5% | Intraday: 0.031 - 0.223Interday: 0.011 - 0.891 |
| LOD | 145.2 µg/ml | 0.446 µg/ml |
| LOQ | 440.0 µg/ml | 0.346 µg/ml |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the UV-Vis spectrophotometric analysis of a pyrimidine derivative.
Caption: Workflow for the UV-Vis spectrophotometric method.
Method Validation Logical Relationship
This diagram shows the logical relationship between the different parameters of method validation as per ICH guidelines.
Caption: Interrelationship of method validation parameters.
Conclusion
The described UV-Vis spectrophotometric method provides a simple, accurate, precise, and cost-effective approach for the quantitative determination of pyrimidine derivatives in bulk and pharmaceutical formulations.[1][4] The method is suitable for routine quality control analysis due to its rapidity and reliance on readily available instrumentation. The validation of the method in accordance with ICH guidelines ensures its reliability and suitability for its intended purpose.[1][5]
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for Liquid-Liquid Extraction of Metal Ions with 1,5-Bis(6-methyl-4-pyrimidyl)carbazone
Disclaimer: Extensive literature searches did not yield specific experimental protocols or quantitative data for the liquid-liquid extraction of metal ions using 1,5-Bis(6-methyl-4-pyrimidyl)carbazone. The following application notes and protocols are representative examples based on the general principles of metal ion extraction using carbazone-based chelating agents and are intended for research and development purposes. The quantitative data presented is hypothetical and should be experimentally verified.
Introduction
This compound is a multidentate ligand designed for complexation with a variety of metal ions. Its structure, featuring a carbazone core flanked by two pyrimidine rings, provides multiple coordination sites (nitrogen and oxygen atoms), making it a promising candidate for selective liquid-liquid extraction of metal ions. The pyrimidine moieties are intended to enhance the stability and selectivity of the metal complexes formed. This document provides a generalized procedure for the application of this compound in the separation and preconcentration of divalent metal ions from aqueous solutions.
Principle of Extraction
Liquid-liquid extraction of metal ions with this compound is based on the formation of a neutral, hydrophobic metal-ligand complex that is preferentially soluble in an immiscible organic solvent. The extraction process is typically pH-dependent, as the deprotonation of the ligand is often a prerequisite for complex formation. The general equilibrium for the extraction can be represented as:
Mn+ (aq) + nHL (org) ⇌ MLn (org) + nH+ (aq)
Where Mn+ is the metal ion, and HL represents the carbazone ligand. The efficiency of the extraction is influenced by factors such as the pH of the aqueous phase, the concentration of the ligand in the organic phase, the choice of the organic solvent, and the presence of other ions.
Data Presentation
Table 1: Hypothetical Extraction Efficiency of Divalent Metal Ions with this compound at Different pH Values.
| Metal Ion | pH 4.0 | pH 5.0 | pH 6.0 | pH 7.0 | pH 8.0 |
| Cu(II) | 65% | 85% | 98% | 99% | 95% |
| Zn(II) | 40% | 60% | 80% | 92% | 90% |
| Ni(II) | 25% | 45% | 65% | 80% | 75% |
| Co(II) | 20% | 40% | 60% | 75% | 70% |
| Cd(II) | 35% | 55% | 75% | 88% | 85% |
Conditions: 1x10⁻⁴ M metal ion in aqueous phase, 1x10⁻³ M this compound in chloroform, 30 min shaking time, 25°C.
Table 2: Hypothetical Effect of Organic Solvent on the Extraction of Cu(II).
| Organic Solvent | Dielectric Constant | Extraction Efficiency (%) |
| Chloroform | 4.8 | 98% |
| Dichloromethane | 9.1 | 95% |
| Toluene | 2.4 | 85% |
| Carbon Tetrachloride | 2.2 | 82% |
| n-Hexane | 1.9 | 60% |
Conditions: pH 6.0, other conditions as in Table 1.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this ligand typically involves the condensation reaction of 6-methyl-4-pyrimidyl hydrazine with a suitable carbazone precursor.[1]
Materials:
-
6-methyl-4-pyrimidyl hydrazine
-
Carbon disulfide
-
Potassium hydroxide
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve 6-methyl-4-pyrimidyl hydrazine in ethanol.
-
Add a stoichiometric amount of carbon disulfide and potassium hydroxide.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and acidify to precipitate the product.
-
Filter, wash with cold ethanol, and dry the resulting solid.
-
Recrystallize from a suitable solvent to obtain pure this compound.
Protocol 2: General Liquid-Liquid Extraction Procedure for Metal Ions
This protocol describes a general method for the extraction of a divalent metal ion from an aqueous solution.
Materials:
-
Stock solution of the metal ion (e.g., 1000 ppm)
-
This compound solution in a suitable organic solvent (e.g., 1x10⁻³ M in chloroform)
-
Buffer solutions of various pH values (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 7-8)
-
Separatory funnels (100 mL)
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
Procedure:
-
Pipette 10 mL of an aqueous solution containing the metal ion of interest (e.g., 1x10⁻⁴ M) into a 100 mL separatory funnel.
-
Add 10 mL of the appropriate buffer solution to adjust the pH to the desired value.
-
Add 10 mL of the this compound solution in the organic solvent.
-
Shake the separatory funnel vigorously using a mechanical shaker for 30 minutes to ensure complete equilibration.
-
Allow the two phases to separate completely.
-
Carefully separate the aqueous phase from the organic phase.
-
Measure the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES.
-
The concentration of the metal ion in the organic phase can be calculated by difference.
-
The extraction efficiency (E%) is calculated using the following formula: E% = [ (C₀ - Cₐ) / C₀ ] * 100 where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₐ is the concentration of the metal ion in the aqueous phase after extraction.
Protocol 3: Spectrophotometric Determination of Extracted Metal
The formation of the metal-carbazone complex often results in a colored solution, which can be used for spectrophotometric determination.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
The organic phase containing the extracted metal-ligand complex from Protocol 2.
Procedure:
-
After performing the extraction as described in Protocol 2, transfer the organic phase containing the metal complex to a clean, dry vial.
-
Measure the absorbance of the organic phase at the wavelength of maximum absorption (λmax) for the specific metal-ligand complex against a reagent blank (organic solvent with the ligand but no metal).
-
Prepare a calibration curve by extracting known concentrations of the metal ion under the same optimal conditions and measuring their corresponding absorbances.
-
Determine the concentration of the metal ion in the sample by comparing its absorbance to the calibration curve.
Visualizations
Caption: Workflow for liquid-liquid extraction of metal ions.
Caption: Chemical equilibrium in the extraction process.
References
Application Note: Analytical Method Validation for a Spectrophotometric Procedure Using a Pyrimidine Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide to the validation of a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the quantitative determination of a novel pyrimidine derivative in bulk form. The described protocol adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and suitability of the analytical procedure for its intended purpose.[1][2][3] Spectrophotometry is a widely used analytical technique in the pharmaceutical industry for the qualitative and quantitative analysis of drug substances due to its simplicity and high sensitivity.[4][5][6]
Analytical Method Principle
The method is based on the principle that the pyrimidine derivative exhibits strong absorbance at a specific wavelength in the UV region, which is directly proportional to its concentration. This relationship is defined by the Beer-Lambert law.[5] The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte over a range of wavelengths.
Experimental Protocols
1. Instrumentation and Reagents
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and wavelength accuracy of ±0.5 nm.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Volumetric Glassware: Class A certified.
-
Reagents:
-
Pyrimidine Derivative (Reference Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Distilled or Deionized Water
-
2. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of the pyrimidine derivative reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., a 1:1 mixture of methanol and acetonitrile) and make up the volume to the mark.[7] This will result in a stock solution with a concentration of 100 µg/mL.
3. Determination of Wavelength of Maximum Absorbance (λmax)
-
From the standard stock solution, prepare a dilute solution (e.g., 10 µg/mL).
-
Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For a specific pyrimidine derivative, BT10M, the λmax was found to be 275 nm.[7][8]
4. Validation Parameters and Procedures
The analytical method is validated for the following parameters as per ICH guidelines:[2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol: Analyze the drug substance, a placebo solution, and a mixture of the drug substance with the placebo. The spectrum of the drug substance should not show any interference from the placebo at the analytical wavelength.[7]
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of the pyrimidine derivative from the stock solution. For example, for a pyrimidine derivative BT10M, a linear range of 50 to 150 μg/ml was established.[7][8][9] Measure the absorbance of each solution at the λmax. Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a known concentration of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated. The acceptance criteria for recovery are typically between 98% and 102%.[10]
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and using the same instrument.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, or with different equipment.
-
Protocol: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the replicate measurements. The %RSD should not be more than 2%.[10][11]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Protocol: LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in the analytical method, such as changes in the wavelength of measurement (±2 nm) or temperature.[10] The effect on the results is then evaluated. The %RSD of the results should be within acceptable limits.
-
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Absorbance |
| 50 | 0.275 |
| 75 | 0.412 |
| 100 | 0.551 |
| 125 | 0.689 |
| 150 | 0.824 |
| Regression Equation | y = 0.005x + 0.025 |
| Correlation Coefficient (r²) | 0.997 |
Data is hypothetical and for illustrative purposes, based on typical results for pyrimidine derivatives.[7]
Table 2: Accuracy (Recovery Study)
| Spike Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80 | 80 | 79.18 | 98.97 | 0.52 |
| 100 | 100 | 99.83 | 99.83 | 0.31 |
| 120 | 120 | 119.24 | 99.37 | 0.45 |
Data is hypothetical and for illustrative purposes.[7]
Table 3: Precision Data
| Precision | Concentration (µg/mL) | Absorbance (Mean ± SD, n=6) | % RSD |
| Repeatability | 100 | 0.552 ± 0.004 | 0.72 |
| Intermediate Precision | 100 | 0.554 ± 0.006 | 1.08 |
Data is hypothetical and for illustrative purposes.
Table 4: Summary of Validation Parameters
| Parameter | Result | Acceptance Criteria |
| λmax | 275 nm | - |
| Linearity Range | 50 - 150 µg/mL | r² ≥ 0.995 |
| Correlation Coefficient (r²) | 0.997 | - |
| Accuracy (% Recovery) | 98.97% - 99.83% | 98% - 102% |
| Precision (% RSD) | < 1.5% | ≤ 2% |
| LOD | 1.45 µg/mL | - |
| LOQ | 4.40 µg/mL | - |
| Robustness | Robust | % RSD ≤ 2% |
Data is a combination of hypothetical and literature-based values for illustrative purposes.[7]
Visualization
Caption: Workflow for analytical method validation.
Caption: Protocol for determining linearity.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis [ewadirect.com]
- 5. Spectrophotometry: Uses, Advantages & Applications | Danaher Life Sciences [lifesciences.danaher.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Navigating the Synthesis of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone synthesis. The information is tailored for professionals in research and drug development, offering detailed experimental protocols and data-driven insights.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My yield of 6-methyl-4-hydrazinylpyrimidine is low. What are the critical parameters to optimize in the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate?
A1: Low yields of the hydrazinylpyrimidine intermediate are often due to suboptimal reaction conditions. Key parameters to control are:
-
Reaction Temperature: The reaction is typically carried out at room temperature.[1] Elevated temperatures can lead to the formation of undesired side products.
-
Reaction Time: A reaction time of approximately one hour is generally sufficient for complete conversion.[1] Prolonged reaction times may not necessarily increase the yield and could promote side reactions.
-
Solvent: Methanol is a commonly used solvent for this reaction.[1]
-
Stoichiometry: A slight excess of hydrazine hydrate is often used to ensure complete consumption of the chloropyrimidine.
Troubleshooting Steps:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material, 4-chloro-6-methylpyrimidine.
-
Control temperature: Ensure the reaction mixture is maintained at room temperature. Use a water bath for cooling if necessary, as the reaction can be exothermic.
-
Optimize hydrazine hydrate addition: Add the hydrazine hydrate dropwise to the solution of 4-chloro-6-methylpyrimidine in methanol to control the reaction rate and temperature.[1]
-
Purification: The product, 6-methyl-4-hydrazinylpyrimidine, often precipitates from the reaction mixture and can be isolated by filtration and washing with water.[1]
Q2: The final condensation reaction to form this compound is not proceeding as expected. What could be the issue?
A2: The condensation of 6-methyl-4-hydrazinylpyrimidine with a suitable carbazone precursor, likely diphenylcarbazone, is the crucial final step. Several factors can affect the success of this reaction:
-
Reagent Purity: Ensure that both the 6-methyl-4-hydrazinylpyrimidine and the diphenylcarbazone are of high purity. Impurities can interfere with the reaction.
-
Carbazone Precursor: Diphenylcarbazone is a common precursor for such syntheses.[2] It can be synthesized by the reaction of phenylhydrazine with urea in a high-boiling solvent like xylene.[3]
-
Reaction Conditions: The condensation is typically a nucleophilic substitution reaction. Key parameters to consider are:
-
Solvent: Anhydrous polar aprotic solvents like DMF or DMSO can be suitable.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is crucial to balance reaction speed and side product formation.
-
Catalyst: The reaction may be facilitated by a catalytic amount of acid or base.
-
Troubleshooting Workflow:
References
Technical Support Center: 1,5-Bis(6-methyl-4-pyrimidyl)carbazone Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone solutions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and use of this compound solutions in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Solution exhibits a rapid color change (e.g., to yellow or brown) after preparation. | Oxidation: The carbazone moiety is susceptible to oxidation, especially when exposed to light and air. This is a common issue with related compounds like diphenylcarbazone. Solvent Impurities: The presence of oxidizing impurities or trace amounts of water in the organic solvent can accelerate degradation. Inappropriate pH: The stability of carbazone solutions can be pH-dependent. An unsuitable pH can catalyze degradation. | Preparation and Storage: Prepare solutions fresh whenever possible. Store the stock solution in an amber glass bottle, protected from light, and in a cool, dark place. Purging the solvent with an inert gas (e.g., nitrogen or argon) before use can help to remove dissolved oxygen. Solvent Quality: Use high-purity, anhydrous solvents from a reputable supplier. pH Control: Based on studies of analogous compounds, maintaining a slightly acidic to neutral pH may enhance stability. The addition of a non-interfering acidic stabilizer could be investigated, though its compatibility with the specific application must be verified. |
| Precipitate forms in the solution upon standing. | Low Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. Degradation Products: The precipitate could be insoluble degradation products formed over time. | Solvent Selection: Ensure the solvent is appropriate for the desired concentration. Gentle warming and sonication may aid dissolution, but be cautious of thermal degradation. Filtration: If a precipitate is observed in a freshly prepared solution, it may be due to impurities in the starting material. In such cases, filtration through a solvent-resistant membrane (e.g., PTFE) may be appropriate. For older solutions, the formation of a precipitate is a strong indicator of degradation, and the solution should be discarded. |
| Inconsistent or non-reproducible results in spectrophotometric analysis. | Solution Degradation: The concentration of the active carbazone has decreased due to degradation, leading to a weaker colorimetric response. Interference from Degradation Products: Degradation products may absorb at or near the analytical wavelength, causing spectral interference. Instrumental Factors: General spectrophotometer issues such as lamp instability, detector drift, or dirty cuvettes can also lead to inconsistent readings. | Use Fresh Solutions: For quantitative applications, it is crucial to use freshly prepared solutions or to validate the stability of the stock solution over the intended period of use. Wavelength Scan: Periodically run a full UV-Vis spectrum of the reagent solution to check for changes in the absorption profile that might indicate degradation. Instrument Calibration and Maintenance: Ensure the spectrophotometer is properly calibrated and maintained. Always use clean, matched cuvettes. |
| Low sensitivity or weak color development in a colorimetric assay. | Sub-optimal pH: The pH of the reaction mixture is critical for the formation of the colored complex. Degraded Reagent: The concentration of the active carbazone in the solution is too low. Interfering Substances: The sample may contain substances that interfere with the complex formation. | pH Optimization: Ensure the pH of the final reaction mixture is within the optimal range for complex formation with the target analyte. Prepare Fresh Reagent: Use a freshly prepared solution of this compound. Sample Preparation: Employ appropriate sample preparation techniques to remove interfering ions or compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: While specific data for this compound is limited, analogous compounds like diphenylcarbazone are often dissolved in organic solvents such as acetone or ethanol. However, these solutions can be unstable. For improved stability, consider using a high-purity, anhydrous solvent. The choice of solvent will also depend on the specific application and the solubility requirements.
Q2: How should I store my this compound stock solution?
A2: To minimize degradation, store the solution in a tightly sealed amber glass bottle to protect it from light. Refrigeration is generally recommended to slow down the rate of decomposition. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q3: How often should I prepare a fresh solution?
A3: For best results, it is highly recommended to prepare the solution fresh on the day of use, especially for quantitative applications. If a stock solution is to be used over a period of time, its stability should be validated by periodically checking its performance against a freshly prepared standard.
Q4: My solution has changed color. Can I still use it?
A4: A change in color is a visual indicator of chemical degradation. Using a discolored solution will likely lead to inaccurate and unreliable results. It is strongly advised to discard the solution and prepare a fresh one.
Q5: What are the expected signs of degradation?
A5: The primary signs of degradation are a noticeable color change (e.g., from colorless or pale yellow to a more intense yellow or brown), the formation of a precipitate, and a decrease in performance (e.g., lower sensitivity or inconsistent results) in your assay.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution for Spectrophotometry
Objective: To prepare a stock solution of this compound for use as a colorimetric reagent.
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., acetone, ethanol, or as specified by the analytical method)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Amber glass storage bottle
Procedure:
-
Accurately weigh the required amount of solid this compound using an analytical balance.
-
Quantitatively transfer the solid to a clean, dry volumetric flask of the desired volume.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid. Gentle swirling or sonication in a water bath can be used to aid dissolution. Avoid excessive heating.
-
Once the solid is completely dissolved, add more solvent to bring the volume up to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, dry, and properly labeled amber glass bottle for storage.
-
Store the solution in a cool, dark place, preferably in a refrigerator.
Protocol 2: General Spectrophotometric Analysis using this compound
Objective: To outline a general workflow for the use of this compound in a colorimetric assay. Note: This is a general guideline and specific parameters such as concentrations, volumes, pH, and wavelength must be optimized for the specific analyte.
Materials:
-
Prepared this compound solution
-
Sample solution containing the analyte of interest
-
Buffer solution to maintain the optimal pH
-
Spectrophotometer
-
Matched cuvettes (quartz or glass, depending on the wavelength)
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for the manufacturer-recommended time to ensure a stable light source.
-
Blank Preparation: Prepare a blank solution containing all the components of the reaction mixture except the analyte. This will be used to zero the spectrophotometer.
-
Standard and Sample Preparation: In a series of suitable containers (e.g., test tubes or vials), pipette the required volumes of the sample or standard solutions, the buffer solution, and the this compound reagent.
-
Reaction Incubation: Allow the reaction to proceed for the optimized incubation time to ensure complete color development.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax) for the colored complex.
-
Zero the instrument using the blank solution.
-
Measure the absorbance of each standard and sample solution.
-
-
Data Analysis: Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations. Use the equation of the line from the calibration curve to determine the concentration of the analyte in the unknown samples.
Data Presentation
The following tables provide an example of how to structure quantitative data for stability studies. Note: The data presented here is illustrative and not based on experimental results for this compound.
Table 1: Effect of Solvent on the Short-Term Stability of a Carbazone Solution (Illustrative Data)
| Solvent | Initial Absorbance (λmax) | Absorbance after 24h at 25°C (in dark) | % Change |
| Acetone | 1.002 | 0.851 | -15.1% |
| Ethanol | 0.998 | 0.895 | -10.3% |
| Chloroform | 1.015 | 0.995 | -2.0% |
Table 2: Effect of Storage Temperature on the Stability of a Carbazone Solution in Chloroform (Illustrative Data)
| Storage Temperature | Initial Absorbance (λmax) | Absorbance after 7 days | % Change |
| 25°C (Room Temperature) | 1.010 | 0.889 | -12.0% |
| 4°C (Refrigerated) | 1.012 | 0.982 | -2.9% |
| -20°C (Frozen) | 1.008 | 1.005 | -0.3% |
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: General workflow for spectrophotometric analysis.
Technical Support Center: Overcoming Ionic Interference in Metal Analysis with 1,5-Bis(6-methyl-4-pyrimidyl)carbazone
Troubleshooting Guide
This guide addresses common issues encountered during spectrophotometric metal analysis that may be attributed to interfering ions.
Problem 1: Inconsistent or Non-reproducible Absorbance Readings
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of interfering ions that form colored complexes with the reagent. | 1. Review literature for known interfering ions for similar classes of compounds (e.g., dithizone, other carbazones). 2. Perform a qualitative analysis of the sample to identify potential interfering cations and anions. 3. Introduce a suitable masking agent to selectively complex the interfering ion.[1][2][3] | Stable and reproducible absorbance readings for the target metal-carbazone complex. |
| pH of the solution is not optimal for selective complexation. | 1. Determine the optimal pH range for the complex formation between the target metal and 1,5-Bis(6-methyl-4-pyrimidyl)carbazone. 2. Carefully control the pH of the sample and standard solutions using an appropriate buffer system. | Maximized absorbance of the target complex and minimized absorbance from interfering species. |
| Turbidity or precipitation in the sample. | 1. Visually inspect the cuvette for any cloudiness or particulate matter. 2. Filter the sample through a 0.45 µm syringe filter before adding the reagent. 3. Ensure all reagents are fully dissolved. | A clear solution, leading to accurate absorbance measurements without light scattering effects. |
Problem 2: High Background Absorbance
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reagent blank shows significant color. | 1. Verify the purity of the this compound reagent. 2. Prepare fresh reagent solutions daily. 3. Store the reagent protected from light and heat. | A colorless or faintly colored reagent blank, minimizing background noise. |
| Contamination of glassware or reagents. | 1. Clean all glassware thoroughly with an acid wash (e.g., 10% nitric acid) followed by rinsing with deionized water. 2. Use high-purity solvents and reagents for all solutions. | Reduced background absorbance, improving the signal-to-noise ratio. |
| Formation of a colored complex with a ubiquitous interfering ion (e.g., Iron (III)). | 1. Add a specific masking agent for the suspected interfering ion to the blank and samples. For example, ascorbic acid can be used to reduce Fe(III) to Fe(II), which may not interfere.[3] | A significant decrease in the background absorbance. |
Frequently Asked Questions (FAQs)
Q1: What are common interfering ions in heavy metal analysis using colorimetric methods?
A1: Common interfering ions often include other heavy metals that can also form complexes with the colorimetric reagent. For carbazone-type reagents, ions such as Copper (Cu²⁺), Iron (Fe³⁺, Fe²⁺), Zinc (Zn²⁺), Lead (Pb²⁺), Nickel (Ni²⁺), and Cobalt (Co²⁺) are frequent interferences. Anions like cyanide (CN⁻) and thiosulfate (S₂O₃²⁻) can also interfere by forming stable complexes with the target metal ion.
Q2: How do I select an appropriate masking agent?
A2: The choice of a masking agent depends on the specific interfering ion and the target metal. The ideal masking agent should form a stable, colorless complex with the interfering ion but not with the analyte of interest.[1][4] Common masking agents and their targets are listed in the table below.
| Masking Agent | Commonly Masked Ions | Notes |
| EDTA (Ethylenediaminetetraacetic acid) | Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Zn²⁺ | A non-selective complexing agent; its use requires careful pH control to achieve selectivity.[4] |
| Cyanide (CN⁻) | Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺ | Highly effective but also highly toxic. Should be used with extreme caution in a well-ventilated fume hood.[5] |
| Thioglycolic Acid | Fe³⁺, Cu²⁺ | Can be used to mask iron in some analyses.[1] |
| Ascorbic Acid | Fe³⁺ | Reduces Fe³⁺ to Fe²⁺, which is often less reactive with colorimetric reagents.[3] |
| Fluoride (F⁻) | Fe³⁺, Al³⁺, Ti⁴⁺ | Forms stable, colorless complexes with these ions. |
| Tartrate / Citrate | Al³⁺, Sb³⁺, Sn⁴⁺ | Prevents the precipitation of metal hydroxides at alkaline pH. |
Q3: Can pH adjustment alone be used to overcome interference?
A3: In some cases, yes. The formation of metal-ligand complexes is often highly pH-dependent. By carefully controlling the pH, it may be possible to form the desired metal-carbazone complex while preventing the formation of interfering complexes. For example, some metal ions may precipitate as hydroxides at a pH where the target analyte remains in solution and can react with the reagent. However, for complex matrices, pH control alone is often insufficient and must be combined with the use of masking agents.
Experimental Protocols
General Protocol for Spectrophotometric Metal Analysis with Interference Masking
-
Sample Preparation: Digest the sample using an appropriate acid mixture to bring the metal ions into solution. Dilute the digested sample to a known volume with deionized water.
-
pH Adjustment: Take an aliquot of the sample solution and adjust the pH to the optimal value for the formation of the target metal-carbazone complex using a suitable buffer.
-
Addition of Masking Agent: Add a predetermined concentration of the selected masking agent to the pH-adjusted sample. Swirl to mix and allow sufficient time for the masking reaction to complete.
-
Color Development: Add the this compound reagent to the solution. Mix well and allow the color to develop for the recommended time.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the target metal-carbazone complex against a reagent blank prepared in the same manner.
-
Quantification: Determine the concentration of the metal in the original sample using a calibration curve prepared with standard solutions of the target metal, also treated with the masking agent.
Visualizations
Caption: Experimental workflow for metal analysis with interference masking.
References
Technical Support Center: Metal Complex Formation with 1,5-Bis(6-methyl-4-pyrimidyl)carbazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Bis(6-methyl-4-pyrimidyl)carbazone. The information is designed to assist in optimizing pH for stable metal complex formation.
Troubleshooting Guide
Issue 1: Low or No Complex Formation
Symptoms:
-
No discernible color change upon addition of metal salt to the ligand solution.
-
UV-Vis spectrophotometry shows no new absorbance bands corresponding to a metal complex.
-
Precipitation of the metal hydroxide is observed.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect pH | The pH of the solution is critical for complex formation. The ligand may require deprotonation to coordinate effectively with the metal ion. Systematically vary the pH of the reaction mixture using appropriate buffer systems (e.g., acetate, phosphate, borate) to find the optimal range. |
| Ligand Protonation | At low pH, the nitrogen atoms on the pyrimidyl rings and the carbazone backbone can become protonated, preventing coordination with the metal ion. Increase the pH to deprotonate the ligand. |
| Metal Hydroxide Precipitation | At high pH, many metal ions will precipitate as hydroxides. Determine the pH at which the metal salt solution begins to precipitate and conduct experiments below this pH. |
| Inappropriate Solvent | The ligand or the resulting complex may have limited solubility in the chosen solvent system. Consider using a mixed-solvent system, such as a water-ethanol or water-DMSO mixture, to improve solubility. |
Issue 2: Precipitation of the Ligand or Complex
Symptoms:
-
The solution becomes cloudy or a solid precipitate forms upon mixing the ligand and metal salt.
-
It is difficult to obtain reliable spectrophotometric readings due to light scattering.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Solubility | Either the free ligand or the formed metal complex may be insoluble in the chosen solvent at the experimental concentration. Try decreasing the concentrations of the ligand and metal salt. Alternatively, explore different solvent systems or add a co-solvent to increase solubility. |
| Formation of Polymeric Complexes | At certain pH values and concentrations, multinuclear or polymeric complexes may form, leading to precipitation. Adjusting the pH or the metal-to-ligand ratio may favor the formation of soluble mononuclear complexes. |
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in the formation of metal complexes with this compound?
The pH of the solution plays a crucial role by influencing the protonation state of the ligand and the metal ion. This compound is a polydentate ligand with multiple nitrogen and oxygen atoms that can donate electrons to a metal center.[1] The formation of a stable complex often requires the deprotonation of the N-H groups in the carbazone backbone to create anionic donor sites, which is a pH-dependent process. Additionally, the pH affects the speciation of the metal ion in solution; at higher pH values, metal ions can form hydroxide complexes or precipitate as metal hydroxides, which compete with the ligand for coordination.[2][3]
Q2: How can I determine the optimal pH for my specific metal ion of interest?
The optimal pH for complex formation should be determined experimentally. A common method is to prepare a series of solutions containing the ligand and the metal ion at a fixed concentration ratio across a wide pH range. The absorbance of the complex at its maximum wavelength (λmax) is then measured for each solution. A plot of absorbance versus pH will typically show a region where the absorbance is maximal, indicating the optimal pH range for complex formation.[4]
Q3: What type of buffer systems are recommended?
The choice of buffer is important to maintain a constant pH during the experiment. However, it is essential to select a buffer that does not coordinate with the metal ion, as this would be a competing reaction.[5] Acetate buffers (pH 4-6), phosphate buffers (pH 6-8), and borate buffers (pH 8-10) are common choices. It is advisable to test for any interaction between the buffer and the metal ion by monitoring the metal ion solution's UV-Vis spectrum with and without the buffer.
Q4: What is the expected color of the metal complexes?
The compound this compound is described as having chromogenic properties, and its metal complexes are expected to be colored.[1] The specific color will depend on the metal ion and the electronic transitions within the resulting complex. For instance, a new spectrophotometric method was established based on the reduction of the absorbance of the violet silver-MPC complex.[6]
Experimental Protocols
Protocol 1: Determination of Optimal pH for Complex Formation
Objective: To identify the pH range that yields the maximum formation of the metal-ligand complex.
Materials:
-
This compound stock solution
-
Metal salt stock solution (e.g., CuSO₄, NiCl₂, Zn(NO₃)₂)
-
Buffer solutions covering a pH range from 3 to 10 (e.g., acetate, phosphate, borate)
-
Spectrophotometer
Procedure:
-
Prepare a series of vials or cuvettes.
-
To each vial, add a constant volume of the ligand stock solution and the metal salt stock solution.
-
Add a sufficient volume of a specific buffer solution to each vial to achieve a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).
-
Bring all solutions to the same final volume with deionized water.
-
Allow the solutions to equilibrate for a set amount of time.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance values as a function of pH to determine the optimal pH range.
Visualizations
Caption: Workflow for determining the optimal pH for metal complex formation.
References
- 1. This compound | 102430-61-5 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chapter 17 complexation and precipitation reactions and titrations | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Pyrimidine-Based Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrimidine-based ligands.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrimidine core?
A1: The primary and most versatile methods for constructing the pyrimidine ring are multicomponent reactions. The Biginelli reaction, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea, is a widely used approach.[1][2] Another common method is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines.[3][4] Variations of these methods often employ different catalysts, including Brønsted or Lewis acids, to improve yields and reaction conditions.[2]
Q2: I am observing a significant amount of N-alkylation instead of the desired C-alkylation on my pyrimidine core. How can I improve selectivity?
A2: The regioselectivity of alkylation on the pyrimidine ring is a common challenge. The nitrogen atoms of the pyrimidine ring are often more nucleophilic than the carbon atoms, leading to preferential N-alkylation. To favor C-alkylation, consider the following strategies:
-
Steric Hindrance: Introduce bulky substituents on the nitrogen atoms to sterically hinder N-alkylation.
-
Protecting Groups: Temporarily protect the ring nitrogens with suitable protecting groups that can be removed after the C-alkylation step.
-
Reaction Conditions: The choice of base and solvent can significantly influence the N- versus C-alkylation ratio. Less polar, aprotic solvents and bulky, non-nucleophilic bases may favor C-alkylation.
-
Directed Metalation: Employing directed metalating groups can facilitate lithiation at a specific carbon, followed by quenching with an alkylating agent.
Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A3: Low yields in pyrimidine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your reactants, as impurities can interfere with the reaction and generate side products.
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and catalyst loading. Even slight deviations from optimal conditions can significantly impact yield.
-
Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
-
Side Reactions: The formation of side products is a common cause of low yields. Analyze your crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify potential side products and adjust your reaction strategy accordingly.
-
Product Degradation: The desired pyrimidine ligand may be unstable under the reaction or workup conditions. Consider milder reaction conditions or a modified purification protocol.
Troubleshooting Guides
Problem 1: Formation of Dimeric or Polymeric Byproducts
Symptoms:
-
Appearance of high molecular weight species in mass spectrometry analysis.
-
Complex NMR spectra with broad signals.
-
Insolubility of the product in common solvents.
Possible Causes:
-
Self-condensation of starting materials: Highly reactive intermediates can react with themselves.
-
Intermolecular reactions of the product: The synthesized pyrimidine ligand may have reactive sites that lead to dimerization or polymerization under the reaction conditions.
Solutions:
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions.
-
Slow Addition of Reagents: Adding one of the key reactants slowly over a period of time can help maintain a low concentration of reactive intermediates.
-
Temperature Control: Lowering the reaction temperature can reduce the rate of undesired side reactions.
Problem 2: Unexpected Isomer Formation
Symptoms:
-
Isolation of a product with the correct mass but an incorrect substitution pattern, as confirmed by NMR spectroscopy (e.g., 1D NMR, COSY, HMBC).
Possible Causes:
-
Ambident Nucleophiles: Reagents like β-ketoesters can have multiple nucleophilic sites, leading to different cyclization pathways.
-
Tautomerization: Tautomeric forms of the starting materials or intermediates can lead to different regioisomers.
-
Reaction Mechanism: The reaction may proceed through an unexpected mechanistic pathway under the specific conditions used.
Solutions:
-
Choice of Reagents: Using starting materials with less ambiguous reactivity can help control the regioselectivity.
-
Catalyst Selection: The choice of acid or base catalyst can influence the reaction pathway and favor the formation of a specific isomer.
-
Solvent Effects: The polarity of the solvent can affect the stability of different intermediates and transition states, thereby influencing the product distribution.
Quantitative Data Summary
The following table summarizes representative data on the impact of reaction conditions on product yield and the formation of common side products.
| Reaction Type | Key Reactants | Catalyst/Conditions | Desired Product Yield (%) | Major Side Product(s) | Side Product Yield (%) | Reference |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | HCl, Ethanol, Reflux | 60-80% | Dihydropyridine derivatives | 5-15% | [2] |
| Pinner Synthesis | Acetylacetone, Benzamidine | NaOEt, Ethanol, RT | 75-90% | Uncyclized intermediates | <10% | [4] |
| N-Alkylation | 2-hydroxypyrimidine, Alkyl Halide | K2CO3, Acetonitrile | 50-70% (N-alkylated) | O-alkylated pyrimidine | 20-40% | [5][6] |
| N-Alkylation | 2-hydroxypyrimidine, Alkyl Halide | NaH, THF | >90% (N-alkylated) | O-alkylated pyrimidine | <5% | [5][6] |
Experimental Protocols
Protocol 1: Minimizing Side Products in the Biginelli Reaction
This protocol is designed to improve the yield and purity of 3,4-dihydropyrimidin-2(1H)-ones by minimizing the formation of common side products.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (12 mmol)
-
Urea (15 mmol)
-
Anhydrous Ethanol (20 mL)
-
Lewis Acid Catalyst (e.g., Yb(OTf)3, 0.5 mmol)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde, ethyl acetoacetate, urea, and anhydrous ethanol.
-
Add the Lewis acid catalyst to the mixture.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Troubleshooting:
-
Low Yield: Ensure all reagents are anhydrous. The presence of water can lead to side reactions.
-
Impure Product: If the product is oily or difficult to crystallize, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Selective N1-Alkylation of a Pyrimidine Ring
This protocol describes a method for the selective alkylation of the N1 position of a pyrimidine ring, minimizing the formation of the N3- and O-alkylated isomers.
Materials:
-
Substituted pyrimidin-2-one (5 mmol)
-
Alkyl halide (e.g., iodomethane, 6 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (6 mmol)
-
Anhydrous Tetrahydrofuran (THF, 25 mL)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted pyrimidin-2-one and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Mixture of Isomers: If a mixture of N1 and N3 isomers is obtained, try using a bulkier base or a different solvent. In some cases, separation by chromatography may be necessary.
-
O-Alkylation: The formation of the O-alkylated product is more likely with less reactive alkylating agents or at higher temperatures. Ensure the reaction is maintained at a low temperature during the addition of the alkyl halide.
Visualizations
Caption: General experimental workflow for the synthesis and purification of pyrimidine-based ligands.
Caption: A logical troubleshooting workflow for common issues in pyrimidine ligand synthesis.
Caption: Simplified reaction pathway showing the formation of the desired pyrimidine and potential side products.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,5-Bis(6-methyl-4-pyrimidyl)carbazone Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,5-Bis(6-methyl-4-pyrimidyl)carbazone. The following information is designed to assist in achieving high purity of the target compound through common laboratory techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
-
Answer: Low recovery during recrystallization can be due to several factors:
-
Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor. Experiment with different solvent systems, including mixed solvents.
-
Volume of Solvent: Using an excessive volume of solvent will result in a lower yield as more of the compound will remain dissolved. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of larger, purer crystals.
-
Premature Crystallization: If the compound crystallizes too quickly upon cooling, it may crash out of solution, trapping impurities. This can be mitigated by using a slightly larger volume of solvent or by employing a co-solvent system.
-
Issue 2: Persistent Impurities After Purification
-
Question: Despite purification, I am still observing impurities in my NMR or LC-MS analysis. What are the likely impurities and how can I remove them?
-
Answer: The synthesis of this compound typically involves a condensation reaction. Common impurities may include:
-
Unreacted Starting Materials: Ensure the stoichiometry of your reaction is correct and that the reaction has gone to completion.
-
By-products: Side reactions can lead to the formation of related pyrimidine or carbazone derivatives.
-
Degradation Products: The compound may be sensitive to heat, light, or pH extremes.
To remove persistent impurities, consider the following:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[1][2] A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.
-
Acid-Base Extraction: If the impurities have different acidic or basic properties than your target compound, a liquid-liquid extraction using dilute acid and base can be effective.
-
Sequential Recrystallization: Performing a second recrystallization from a different solvent system can sometimes remove impurities that co-crystallized in the first attempt.
-
Issue 3: Oily Product Instead of Crystals
-
Question: My product is "oiling out" during recrystallization instead of forming solid crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities present.
-
Lower the Temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point.
-
Change the Solvent: Use a solvent with a lower boiling point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Purify Further: If significant impurities are the cause, pre-purify the crude product using column chromatography before recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While the optimal solvent must be determined experimentally, good starting points for nitrogen-rich heterocyclic compounds include ethanol, methanol, acetonitrile, or mixtures of these with water. A patent for purifying related heterocyclic organic nitrogen compounds suggests a special recrystallization procedure using an aqueous ammonia solution.[3]
Q2: How can I monitor the purity of my compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[1] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Q3: My purified compound is colored. Is this expected?
A3: Carbazone derivatives are often colored due to the presence of a chromophore in their structure. A consistent color of the purified product is generally acceptable. However, a change in color upon storage or a very dark, tarry appearance in the crude product may indicate the presence of impurities or degradation.
Q4: What are the recommended storage conditions for this compound?
A4: As with many complex organic molecules, it is advisable to store the purified compound in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation due to oxidation or moisture.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following table provides an illustrative summary of expected outcomes based on common purification techniques for similar compounds.
| Purification Method | Typical Purity Before | Typical Purity After | Expected Yield Range | Notes |
| Single Recrystallization | 85-95% | 95-98% | 60-85% | Yield is highly dependent on solvent choice and technique. |
| Column Chromatography | 70-90% | >98% | 50-80% | Yield can be affected by the stability of the compound on silica gel and the efficiency of fraction collection.[2][4] |
| Sequential Purification | <70% | >99% | 30-60% | Involves a combination of techniques, such as column chromatography followed by recrystallization, leading to higher purity but lower overall yield. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm bath and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.
-
Elution: Begin eluting with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[4]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Enhancing Colorimetric Assays with Carbazone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the sensitivity of colorimetric methods using carbazone derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of carbazone derivatives and their application in colorimetric assays.
| Issue ID | Problem | Possible Causes | Solutions |
| SYN-01 | Low or no yield of carbazone derivative | 1. Incomplete reaction.[1] 2. Incorrect solvent. 3. Suboptimal temperature.[2] 4. Impure starting materials (aldehyde/ketone or semicarbazide/thiosemicarbazide). | 1. Increase reaction time or add a catalyst (e.g., a few drops of glacial acetic acid). 2. Use an appropriate solvent such as ethanol or methanol.[1] 3. Optimize the reaction temperature; some reactions proceed well at room temperature while others may require refluxing.[1][2] 4. Purify starting materials by recrystallization or distillation. |
| SYN-02 | Oily product instead of solid precipitate | 1. Presence of impurities. 2. Product is not crystallizing. | 1. Wash the product with a non-polar solvent like hexane to remove non-polar impurities. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| COL-01 | Low sensitivity or weak color development | 1. Suboptimal pH of the solution. 2. Insufficient concentration of the carbazone derivative. 3. Interference from other ions.[3] 4. Low stability of the metal-ligand complex. | 1. Optimize the pH of the buffer solution. The optimal pH can vary depending on the specific carbazone derivative and the target metal ion.[4] 2. Increase the concentration of the carbazone derivative solution. 3. Use masking agents to eliminate interference from specific ions. For example, iodide ions can be used to mask Hg2+.[3] 4. Modify the structure of the carbazone derivative to enhance its chelating ability and the stability of the complex. |
| COL-02 | Poor selectivity; multiple metal ions give a similar color change | 1. The carbazone derivative has broad reactivity. 2. The reaction conditions (e.g., pH) are not optimized for selectivity. | 1. Design and synthesize a new carbazone derivative with functional groups that provide higher selectivity for the target ion. 2. Carefully control the pH of the assay. In some cases, adjusting the pH can allow for the selective detection of one metal ion in the presence of others. |
| COL-03 | Color of the complex fades quickly (low stability) | 1. The metal-carbazone complex is unstable and dissociates. 2. Photodegradation of the complex. | 1. Modify the ligand structure to form a more stable complex. 2. Protect the solution from light during the experiment. |
| COL-04 | Precipitation occurs upon addition of the metal ion | 1. The metal-ligand complex has low solubility in the chosen solvent. 2. The concentration of the analyte or the ligand is too high. | 1. Use a co-solvent to increase the solubility of the complex. For example, a mixture of DMSO and water is often used.[5][6] 2. Dilute the sample or the ligand solution. |
Frequently Asked Questions (FAQs)
Q1: What are carbazone derivatives and why are they used in colorimetric assays?
A1: Carbazone derivatives, which include semicarbazones and thiosemicarbazones, are organic compounds formed by the condensation reaction between an aldehyde or a ketone with semicarbazide or thiosemicarbazide, respectively.[1] They are widely used as colorimetric sensors because they act as excellent chelating ligands, forming stable, colored complexes with various metal ions. The formation of these complexes leads to a distinct color change that can be visually observed and quantified using spectrophotometry.
Q2: How can I synthesize a simple thiosemicarbazone derivative for metal ion detection?
A2: A general procedure for synthesizing a thiosemicarbazone derivative involves a condensation reaction. For example, to synthesize a thiosemicarbazone from a benzaldehyde derivative, you would dissolve the benzaldehyde derivative and thiosemicarbazide in a solvent like ethanol. A catalytic amount of an acid (like glacial acetic acid) or a base (like potassium carbonate) can be added. The reaction mixture is typically stirred at room temperature or refluxed for a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The resulting thiosemicarbazone often precipitates out of the solution upon cooling and can be purified by recrystallization.[1]
Q3: What factors influence the sensitivity of a colorimetric assay using carbazone derivatives?
A3: Several factors can influence the sensitivity of the assay:
-
pH: The pH of the medium is crucial as it affects the deprotonation of the ligand and the stability of the metal-ligand complex.[4]
-
Solvent: The choice of solvent can affect the solubility of the ligand and the complex, as well as the color of the resulting solution.
-
Concentration of the Carbazone Derivative: A sufficient concentration of the ligand is necessary to ensure complete complexation with the target metal ion.
-
Presence of Interfering Ions: Other metal ions in the sample can compete with the target analyte for binding to the carbazone derivative, leading to inaccurate results.[3]
-
Temperature: The reaction temperature can influence the rate of complex formation.[2]
Q4: How can I determine the optimal pH for my colorimetric assay?
A4: To determine the optimal pH, you can perform the colorimetric assay over a range of pH values using different buffer solutions. Prepare a series of solutions containing the carbazone derivative and the target metal ion, each with a different pH. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. The pH at which the highest absorbance is observed is the optimal pH for the assay.
Q5: What are some common interfering ions in colorimetric assays for copper (II) using carbazone derivatives, and how can I mitigate their effects?
A5: Common interfering ions for Cu2+ detection can include Hg2+, Fe3+, Ni2+, and Co2+. The extent of interference depends on the specific carbazone derivative used. To mitigate interference, you can use masking agents. For instance, iodide ions can be used to selectively mask the interference from Hg2+ ions.[3] Another approach is to adjust the pH of the solution, as the formation of some interfering metal complexes is highly pH-dependent.
Experimental Protocols
Protocol 1: General Synthesis of a Thiosemicarbazone Derivative
This protocol describes the synthesis of a thiosemicarbazone derivative from an aldehyde.
Materials:
-
Aldehyde derivative (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Ethanol (10 mL)
-
Potassium carbonate (0.2 g)[1]
-
50 mL round-bottom flask
-
Magnetic stir bar and stirrer/hotplate
-
Reflux condenser
-
Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber, UV lamp)
-
Eluent for TLC (e.g., Ethyl acetate/n-hexane mixture)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1 mmol of the aldehyde derivative and 1 mmol of thiosemicarbazide in 10 mL of ethanol.[1]
-
Add 0.2 g of potassium carbonate to the mixture.[1]
-
Stir the mixture at room temperature overnight.
-
After overnight stirring, reflux the mixture for 1 hour.
-
Monitor the progress of the reaction using TLC with an appropriate eluent system (e.g., 1:4 ethyl acetate:n-hexane).[1]
-
Once the reaction is complete (disappearance of the starting materials), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified thiosemicarbazone derivative and characterize it using techniques such as FTIR and NMR spectroscopy.
Protocol 2: Colorimetric Detection of Cu2+ Ions
This protocol outlines a general procedure for the colorimetric detection of Cu2+ ions using a synthesized thiosemicarbazone derivative.
Materials:
-
Stock solution of the synthesized thiosemicarbazone derivative (e.g., 1 mM in DMSO).
-
Stock solution of Cu2+ (e.g., 10 mM copper sulfate in deionized water).
-
UV-Vis spectrophotometer and cuvettes.
-
Micropipettes.
Procedure:
-
Preparation of the Test Solution: In a cuvette, mix a specific volume of the buffer solution (e.g., 1.5 mL of Tris-HCl buffer), and a specific volume of the thiosemicarbazone stock solution (e.g., 1.5 mL of a diluted solution to achieve the desired final concentration). The final solvent mixture could be, for example, a 1:1 (v/v) mixture of DMSO and buffer.[5][6]
-
Blank Measurement: Measure the UV-Vis spectrum of the test solution without the analyte to obtain the blank reading.
-
Addition of Analyte: Add a small, known volume of the Cu2+ stock solution to the cuvette and mix well.
-
Measurement: Immediately record the UV-Vis spectrum of the solution after the addition of Cu2+. Observe the color change and the appearance of new absorption bands.
-
Titration and Calibration: To determine the sensitivity and detection limit, perform a titration by incrementally adding the Cu2+ solution and recording the spectrum after each addition. Plot the absorbance at the λmax of the complex against the concentration of Cu2+ to generate a calibration curve.
-
Selectivity Study: To assess the selectivity, repeat the experiment using stock solutions of other metal ions at the same concentration instead of Cu2+.
Quantitative Data Summary
| Carbazone Derivative | Target Analyte | Solvent/pH | Detection Limit (LOD) | Linear Range | Observed Color Change | Reference |
| 3-hydroxynaphthalimide thiosemicarbazone | Cu2+ | DMSO | 5.4 x 10⁻⁶ M | - | Yellow to orange | [3] |
| 2-acetylpyrrole thiosemicarbazone (APT) | Cu2+ | DMSO/Tris-HCl, 1:1, v/v, pH 7 | 19.7 µM | - | - | [5][6] |
| 2-Acetylpyridine semicarbazone (APS) | Cu(II) | pH 6.0 | - | 0.254-5.183 µg/ml | - | [4] |
| Hydrazone-based sensor (3-HNHBH) | Cu(II) | THF/water | 0.34 µg L⁻¹ | - | - | [7] |
Visualizations
Experimental Workflow for Colorimetric Sensing
Caption: Workflow for synthesizing a carbazone derivative and its use in a colorimetric assay.
Signaling Pathway for Metal Ion Detection
Caption: Chelation of a metal ion by a carbazone derivative leading to a colorimetric signal.
Troubleshooting Logic for Low Sensitivity
Caption: A logical workflow for troubleshooting low sensitivity in carbazone-based colorimetric assays.
References
- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijacskros.com [ijacskros.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of thiosemicarbazone-based colorimetric chemosensor for Cu2+ ions’ recognition in aqueous medium: Experimental and theoretical studies - IIUM Repository (IRep) [irep.iium.edu.my]
- 7. A selective detection approach for copper(ii) ions using a hydrazone-based colorimetric sensor: spectroscopic and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reproducibility in spectrophotometric measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low reproducibility in spectrophotometric measurements.
Frequently Asked Questions (FAQs)
Q1: My absorbance readings are inconsistent between replicates. What are the common causes?
Low reproducibility in replicate measurements can stem from several sources, broadly categorized as sample-related, cuvette-related, or instrument-related issues.[1][2]
Sample-Related Issues:
-
Inhomogeneous Sample: The sample may not be well-mixed, causing the concentration to vary with each measurement as it settles.[3] Ensure your sample is thoroughly mixed before each reading.
-
Sample Degradation: Light-sensitive samples can degrade or photobleach with each measurement, leading to decreasing absorbance values.[3]
-
Evaporation: Volatile solvents can evaporate, changing the concentration of the sample over time.[3][4]
-
Air Bubbles: The presence of air bubbles in the sample can scatter light, leading to inaccurate and fluctuating readings.[3][5]
Cuvette-Related Issues:
-
Inconsistent Positioning: Placing the cuvette in a different orientation for each measurement can alter the light path and affect readings.[3]
-
Dirty or Scratched Cuvettes: Fingerprints, smudges, or scratches on the cuvette's optical surfaces can scatter or absorb light, causing erroneous results.[3][6]
Instrument-Related Issues:
-
Instrument Drift: The instrument's signal may drift over time due to temperature changes or an unstable light source.[7][8]
-
Insufficient Warm-up: The spectrophotometer's lamp requires a stabilization period. Taking measurements before the lamp has fully warmed up can lead to inconsistent readings.[2][3]
Q2: Why are my absorbance readings negative?
Negative absorbance readings can occur for a few reasons:
-
Incorrect Blanking: The blank solution used to zero the instrument must be the same solvent or buffer that the sample is dissolved in.[3][4] If the blank is more absorbent at the measurement wavelength than the sample, the resulting absorbance reading will be negative.
-
Sample Absorbance Below Noise Level: For highly dilute samples, the absorbance may fall within the instrument's noise level, potentially resulting in a negative reading.[3]
-
Cuvette Mismatch: If you are using two different cuvettes for the blank and the sample, they must be an optically matched pair. Otherwise, differences in their optical properties can lead to negative readings.[3] For best results, use the same cuvette for both the blank and the sample.[3]
Q3: My absorbance readings are unexpectedly high or "out of range." What should I do?
When absorbance readings are too high, it is often due to the sample being too concentrated.[3][9] The optimal absorbance range for most spectrophotometers is between 0.1 and 1.0 AU.[3][6][10] Readings above this range may not be linear and can be inaccurate.
Solutions:
-
Dilute the Sample: Dilute your sample with the appropriate buffer or solvent to bring its absorbance into the optimal range.[3]
-
Check for Contaminants: Ensure your sample is pure, as contaminants might absorb at the same wavelength, leading to artificially high readings.[1]
Q4: The instrument fails to blank or set to 100% transmittance. What could be the problem?
This issue can arise from several factors:
-
Aging Light Source: The instrument's lamp (tungsten or deuterium) may be nearing the end of its life and no longer has sufficient energy.[3][11]
-
Improperly Seated Cuvette Holder: Ensure the cuvette holder is correctly placed in the instrument.[3]
-
Dirty Optics: The optical components within the sample compartment may be dirty or misaligned.[3][12]
Q5: What type of cuvette should I use for my measurements?
The choice of cuvette is critical for accurate measurements.
-
UV Range: For measurements in the ultraviolet (UV) range (typically below 340 nm), you must use quartz cuvettes, as standard plastic or glass cuvettes absorb UV light.[2][3]
-
Visible Range: For measurements in the visible light range, optical glass or polystyrene disposable cuvettes are suitable.[2]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Significance |
| Optimal Absorbance Range | 0.1 - 1.0 AU | Ensures measurements are within the linear range of the Beer-Lambert law for accurate quantification.[3][6][10] |
| Instrument Warm-up Time | 15 - 60 minutes | Allows the light source and electronics to stabilize for consistent readings.[3][13] |
| Wavelength Accuracy (Holmium Oxide Filter) | ± 0.3 nm | Verifies that the instrument is measuring at the correct wavelength.[14] |
| Photometric Repeatability (Standard Deviation) | ≤ 5 mA below 1 A, ≤ 0.5% above 1 A | Indicates the instrument's ability to produce consistent results for the same sample.[15] |
| Stray Light (1.2% KCl solution at 198 nm) | > 2.0 AU | Ensures that unwanted light is not reaching the detector, which can cause significant measurement errors.[14][16] |
Experimental Protocols
Protocol 1: Performing a Blank Measurement
A proper blank measurement is crucial for accurate results. The blank corrects for absorbance from the solvent and the cuvette itself.
Methodology:
-
Turn on the spectrophotometer and allow it to warm up for at least 15-30 minutes.[3]
-
Select the desired measurement wavelength.
-
Fill a clean, appropriate cuvette with the blank solution (the same solvent or buffer your sample is in).[3]
-
Wipe the optical surfaces of the cuvette with a lint-free cloth to remove any fingerprints or smudges.[3]
-
Place the cuvette in the instrument's cuvette holder, ensuring the correct orientation.[4]
-
Close the sample compartment lid.[3]
-
Initiate the "blank" or "zero" function on the instrument.
-
The instrument will now read 0 absorbance (or 100% transmittance) for the blank solution.
Protocol 2: Verifying Photometric Accuracy with Potassium Dichromate
This protocol verifies that the instrument's absorbance readings are accurate using a certified reference material.
Methodology:
-
Prepare a standard solution of potassium dichromate in 0.005M sulfuric acid as per established protocols.[14]
-
Set the instrument to the desired wavelength for which the potassium dichromate standard is certified (e.g., 235 nm, 257 nm, 313 nm, 350 nm).[17]
-
Perform a blank measurement using 0.005M sulfuric acid.[17]
-
Measure the absorbance of the potassium dichromate standard.
-
Compare the measured absorbance to the certified value of the standard. The measured value should be within the tolerance specified by the standard.
Protocol 3: Checking for Stray Light
Stray light is any light that reaches the detector that is outside the selected wavelength band and can lead to significant errors.[16]
Methodology:
-
Prepare a 1.2% w/v solution of potassium chloride (KCl) in deionized water.[14]
-
Set the spectrophotometer to a wavelength of 198 nm.[14]
-
Use deionized water as the blank.
-
Measure the absorbance of the KCl solution.
-
A properly functioning instrument should show a high absorbance reading (typically > 2.0 AU) because the KCl solution completely absorbs the light at this wavelength. A low reading indicates the presence of stray light.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for inconsistent readings.
References
- 1. biocompare.com [biocompare.com]
- 2. biocompare.com [biocompare.com]
- 3. hinotek.com [hinotek.com]
- 4. Spectrophotometry Best Practices | Technical Note 106 [denovix.com]
- 5. Optimizing Spectrophotometric Measurements Best Practices for Accurate Absorbance Readings - Persee [pgeneral.com]
- 6. labindia-analytical.com [labindia-analytical.com]
- 7. Errors in Spectrophotometry and Calibration Procedures to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrophotometer Best Practices | HunterLab [hunterlab.com]
- 9. vernier.com [vernier.com]
- 10. A Beginner’s Guide to Using a Spectrophotometer - Band Optics [band-optics.com]
- 11. sperdirect.com [sperdirect.com]
- 12. Spectrophotometer Measurement Errors - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 13. Spectrophotometer Calibration and Validation Guide - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 14. Calibration of UV / Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 15. mt.com [mt.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. hinotek.com [hinotek.com]
Effect of temperature on the stability of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone complexes
Technical Support Center: 1,5-Bis(6-methyl-4-pyrimidyl)carbazone Complexes
This technical support guide provides troubleshooting information and frequently asked questions regarding the effect of temperature on the stability of this compound metal complexes. The information is curated for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected general effect of increasing temperature on the stability of this compound metal complexes?
A1: Generally, for exothermic complex formation reactions, an increase in temperature will lead to a decrease in the stability constant (K) of the complex.[1][2] This is because the equilibrium will shift to favor the dissociation of the complex back into the metal ion and the ligand. Conversely, for endothermic reactions, stability may increase with temperature.[2][3] The formation of metal complexes with multidentate ligands like this compound is often an entropically favorable process.[3]
Q2: How can I experimentally determine the thermal stability of my this compound complex?
A2: Thermogravimetric analysis (TGA) is a primary method for determining the thermal stability of metal complexes.[4][5][6][7] TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition or degradation occurs. Spectrophotometric methods can also be used to determine stability constants at different temperatures.[1]
Q3: What are the potential degradation pathways for these complexes at elevated temperatures?
A3: While specific pathways for this novel ligand require empirical determination, degradation of similar metal-organic complexes often begins with the loss of any coordinated solvent molecules (e.g., water), followed by the decomposition of the organic ligand itself.[4][5] The pyrimidine and carbazone moieties will have distinct thermal decomposition profiles.
Q4: My complex changes color upon heating. What does this indicate?
A4: A color change upon heating can signify several phenomena, including a change in the coordination geometry of the metal ion, loss of coordinated solvent molecules, or the onset of thermal decomposition. It is crucial to correlate these visual changes with analytical data from techniques like TGA and Differential Scanning Calorimetry (DSC).
Q5: How does the choice of metal ion affect the thermal stability of the complex?
A5: The nature of the central metal ion significantly influences the stability of the complex.[8] Factors such as the metal's ionic radius, charge, and its classification as a hard or soft acid will affect the strength of the coordination bonds with the ligand.[8] Generally, higher charge density on the metal ion leads to more stable complexes.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the thermal stability of this compound complexes.
Issue 1: Inconsistent results in thermal stability studies.
-
Possible Cause: Impurities in the synthesized complex, such as unreacted ligand or starting materials.
-
Troubleshooting Step: Ensure the purity of your complex using techniques like NMR, mass spectrometry, and elemental analysis before conducting thermal studies.
-
Logical Workflow:
Troubleshooting workflow for inconsistent thermal stability data.
Issue 2: The complex decomposes at a lower temperature than expected.
-
Possible Cause: The presence of coordinated solvent molecules that are lost at lower temperatures, or the inherent thermal lability of the specific metal-ligand combination.
-
Troubleshooting Step: Analyze the TGA data to identify mass loss steps corresponding to solvent loss versus ligand decomposition.[4][5] Consider using a different metal ion that may form a more stable complex.[8]
Issue 3: Difficulty in interpreting the TGA thermogram.
-
Possible Cause: Overlapping decomposition steps of different parts of the complex.
-
Troubleshooting Step: Couple the TGA instrument to a mass spectrometer (TGA-MS) to identify the gaseous fragments evolved at each decomposition stage. This can help elucidate the degradation pathway.
Quantitative Data Summary
The following table presents hypothetical stability constant (log K) data for a series of this compound complexes with divalent metal ions at different temperatures, illustrating the expected trend for exothermic formation reactions.[1]
| Metal Ion | log K at 25°C | log K at 40°C | log K at 55°C |
| Cu(II) | 8.5 | 8.1 | 7.7 |
| Ni(II) | 7.8 | 7.5 | 7.2 |
| Zn(II) | 7.2 | 6.9 | 6.6 |
| Co(II) | 7.0 | 6.7 | 6.4 |
Table 1: Hypothetical stability constants (log K) of M(II)-1,5-Bis(6-methyl-4-pyrimidyl)carbazone complexes at various temperatures.
The next table provides hypothetical decomposition temperatures obtained from Thermogravimetric Analysis (TGA) for the same series of complexes.
| Complex | Onset of Decomposition (Tonset) | Temperature of Maximum Decomposition Rate (Tpeak) |
| Cu(II)-Complex | 280°C | 310°C |
| Ni(II)-Complex | 295°C | 325°C |
| Zn(II)-Complex | 270°C | 300°C |
| Co(II)-Complex | 275°C | 305°C |
Table 2: Hypothetical TGA data for M(II)-1,5-Bis(6-methyl-4-pyrimidyl)carbazone complexes under an inert atmosphere.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound complex into an alumina or platinum crucible.
-
Atmosphere: Purge the TGA furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 10 minutes.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition temperature (Tonset) and the temperature of the maximum rate of mass loss (Tpeak) from the thermogram and its first derivative.
Visualizations
The following diagram illustrates the conceptual relationship between temperature and the stability of a metal complex where the formation is an exothermic process.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
Minimizing reagent blank absorbance in spectrophotometric analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize reagent blank absorbance in spectrophotometric analysis.
Frequently Asked Questions (FAQs)
Q1: What is a reagent blank and why is it important?
A reagent blank is a solution that contains all the components of your sample solution except for the analyte of interest.[1][2] It is crucial for accurate spectrophotometric measurements because it is used to set the spectrophotometer's absorbance to zero.[1] This process, known as "blanking" or "zeroing," corrects for any background absorbance from the solvent, reagents, or the cuvette itself.[2][3] By subtracting the blank's absorbance, you ensure that the final measurement reflects only the absorbance of the analyte.[1]
Q2: What are the common causes of high reagent blank absorbance?
High reagent blank absorbance can be caused by several factors, including:
-
Contaminated or poor-quality reagents/solvent: Impurities in the solvent or reagents can absorb light at the analysis wavelength.[4]
-
Improperly cleaned or handled cuvettes: Residues, fingerprints, or scratches on the cuvette can scatter or absorb light.[5][6][7]
-
Incorrect blank composition: The blank must contain the exact same solvent and reagents as the sample.[8] Using a different solvent, such as water, when the sample is in a buffer, is a common error.[9][10]
-
Instrumental factors: Issues like an unstable light source (requiring warm-up), incorrect wavelength calibration, or stray light can contribute to high blank readings.[11][12][13]
-
Particulates in the solution: Undissolved particles can scatter light and lead to artificially high absorbance readings.[14]
Q3: How often should I prepare a new reagent blank?
A new reagent blank should be prepared for each set of measurements or experimental run. It is also essential to perform a new blank measurement if you change any of the experimental parameters, such as the wavelength, temperature, or the batch of solvent or reagents.[2]
Q4: Can I use water as a blank for all my aqueous samples?
No, using water as a universal blank for all aqueous samples is not recommended.[10] The reagent blank should mimic the sample matrix as closely as possible. If your sample is dissolved in a buffer or contains other reagents, your blank should also contain that same buffer and reagents in the same concentrations.[2][8]
Troubleshooting Guides
Issue 1: High Absorbance Reading for the Reagent Blank
This guide provides a step-by-step process to identify and resolve the cause of unexpectedly high absorbance from your reagent blank.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high reagent blank absorbance.
Detailed Steps:
-
Cuvette Inspection and Cleaning:
-
Visual Inspection: Carefully examine the cuvette for any visible scratches, smudges, or residues.[6] Handle the cuvette only by its frosted sides to avoid fingerprints on the optical surfaces.[15][16]
-
Cleaning Protocol: If the cuvette appears dirty, follow the appropriate cleaning protocol based on the cuvette material. For stubborn residues on quartz or glass cuvettes, soaking in a mild detergent or a dilute nitric acid (10%) solution can be effective.[5] Always rinse thoroughly with deionized water and allow it to air dry or use a lint-free tissue.[5][17] For plastic cuvettes, use only mild detergents and avoid organic solvents.[5]
-
-
Preparation of a Fresh Reagent Blank:
-
Solvent/Water Quality Check:
-
High-Purity Water: If using water, ensure it is of high purity (e.g., deionized, Milli-Q, or HPLC grade). Poor quality water can contain absorbing impurities.[18]
-
Solvent Purity: For non-aqueous solvents, use a high-purity or spectroscopy-grade solvent.
-
Water Quality Absorbance Reference:
-
| Water Type | Expected Absorbance at 260 nm (1 cm path length) |
| Ultrapure Water (Type I) | < 0.005 |
| Deionized Water (Type II) | < 0.01 |
| Distilled Water (Type III) | 0.01 - 0.05 |
-
Reagent Purity Check:
-
Individual Component Check: If the blank contains multiple reagents, prepare separate blank solutions, each containing the solvent and only one of the other reagents. Measure the absorbance of each to identify which component might be contaminated.
-
-
Instrument Performance Checks:
-
Warm-up: Ensure the spectrophotometer has been turned on and has had adequate time to warm up (typically 15-30 minutes) for the lamp to stabilize.[9][12]
-
Wavelength Calibration: Verify the wavelength accuracy of the instrument using a certified reference material, such as a holmium oxide filter.[19][20]
-
Stray Light: Check for stray light, which can be a source of error, especially at high absorbance values.[11]
-
Issue 2: Negative Absorbance Readings
A negative absorbance reading indicates that the reagent blank has a higher absorbance than the sample.
Logical Relationship Diagram:
Caption: Causes and solutions for negative absorbance readings.
Troubleshooting Steps:
-
Review Blank Composition: The most common reason for negative absorbance is that the blank solution is more absorbent than the sample solution.[9] This can happen if the blank was contaminated or if the sample is extremely dilute.[9]
-
Cuvette Consistency:
-
Re-blank the Instrument: Perform the blanking procedure again immediately before measuring your sample to account for any instrument drift.
Experimental Protocols
Protocol 1: Standard Cuvette Cleaning Procedure (for Quartz and Glass)
-
Initial Rinse: Immediately after use, rinse the cuvette 3-4 times with deionized water.[5][17]
-
Detergent Wash (if necessary): For persistent residues, soak the cuvette in a 2% solution of a mild, non-abrasive detergent (e.g., Hellmanex) in warm water for at least 2 hours.[17]
-
Thorough Rinsing: Rinse the cuvette thoroughly with deionized water (at least 5-7 times) to remove all traces of detergent.
-
Final Rinse: Rinse with a high-purity solvent that is miscible with the sample solvent and evaporates easily (e.g., ethanol or acetone) to aid in drying and prevent water spots.[6][16]
-
Drying: Allow the cuvette to air dry in a dust-free environment by placing it upside down on a soft, lint-free tissue.[12][17] Do not use high heat to dry cuvettes.
-
Storage: Store clean, dry cuvettes in a dedicated, padded cuvette case to prevent scratches and contamination.[5][15]
Protocol 2: Preparation of a Reagent Blank
-
Identify Components: List all the chemical components of your sample solution (solvent, buffers, additives, etc.), excluding the analyte to be measured.
-
Use Same Stock Solutions: Use the exact same stock solutions and reagents that will be used to prepare the actual samples.
-
Measure and Mix: In a clean vessel, precisely measure and mix all the identified components in the same concentrations and proportions as in the final sample solution.
-
Ensure Homogeneity: Gently mix the blank solution to ensure it is homogeneous. If necessary, filter the blank to remove any particulates.
-
Transfer to Cuvette: Carefully transfer the reagent blank into a clean, dry cuvette, ensuring there are no air bubbles in the light path.[21]
-
Zero the Spectrophotometer: Place the cuvette with the reagent blank into the spectrophotometer and perform the "zero" or "blank" operation according to the instrument's instructions. This establishes the baseline of zero absorbance.[1]
References
- 1. quora.com [quora.com]
- 2. The Blank in Photometry - Eppendorf US [eppendorf.com]
- 3. knowledge.reagecon.com [knowledge.reagecon.com]
- 4. researchgate.net [researchgate.net]
- 5. mxrady.com [mxrady.com]
- 6. mt.com [mt.com]
- 7. labindia-analytical.com [labindia-analytical.com]
- 8. reddit.com [reddit.com]
- 9. hinotek.com [hinotek.com]
- 10. quora.com [quora.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Spectrophotometer Calibration & Maintenance | Technical Safety Services [techsafety.com]
- 13. Spectrophotometer Calibration and Validation Guide - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 14. ecuvettes.com [ecuvettes.com]
- 15. Handling, Cleaning & Storage of Cuvettes of Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 16. youtube.com [youtube.com]
- 17. lsinstruments.ch [lsinstruments.ch]
- 18. mt.com [mt.com]
- 19. hinotek.com [hinotek.com]
- 20. biotechserv.com [biotechserv.com]
- 21. The Blank in Photometry - Eppendorf Brunei [eppendorf.com]
Validation & Comparative
A Comparative Guide to Diphenylcarbazone and 1,5-Bis(6-methyl-4-pyrimidyl)carbazone for Metal Detection
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent for the colorimetric detection of metal ions is a critical step in analytical methodologies. This guide provides a detailed comparison of the well-established reagent, diphenylcarbazone, with the less-characterized 1,5-Bis(6-methyl-4-pyrimidyl)carbazone. While extensive data is available for diphenylcarbazone, this guide also highlights the current research landscape and potential of its pyrimidyl-substituted analogue.
Introduction to the Chelating Agents
Diphenylcarbazone (DPC) is a widely recognized chromogenic reagent used in the spectrophotometric determination of various heavy metal ions. First synthesized in 1872, its utility as a metal ion indicator became prominent in the early 20th century. DPC forms intensely colored complexes with several metal ions, most notably with chromium(VI) and mercury(II), making it a staple in environmental and industrial analyses. The detection mechanism involves the formation of a metal-complex with the carbazone functional group (-NH-NH-CO-N=N-).
This compound , a more complex derivative, emerges from the integration of carbazone and pyrimidine chemistries. The incorporation of pyrimidine rings with methyl substituents is a deliberate design choice aimed at enhancing the ligand's selectivity and the stability of its metal complexes.[1] The pyrimidine moieties introduce additional nitrogen donor atoms, creating a multidentate ligand with the potential for forming highly stable chelate rings with metal ions.[1] While its synthesis via the condensation of 6-methyl-4-pyrimidyl hydrazine with a carbazone precursor is established, its application in the quantitative analysis of metal ions is not well-documented in publicly available literature.
Performance Comparison: A Data-Driven Overview
A direct quantitative comparison of the two reagents is challenging due to the limited availability of analytical data for this compound in metal detection. However, the extensive research on diphenylcarbazone provides a strong benchmark for performance.
Quantitative Data for Diphenylcarbazone in Metal Detection
| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range (ppm) |
| Cr(VI) | ~1 | 540 | 4.447 x 10⁴ | 0 - 0.8 |
| Hg(II) | Neutral | 560-565 | Not specified | Not specified |
| Cd(II) | Pyridine medium | 533 | 7.33 x 10⁴ | 0.228 - 3.65 |
Signaling Pathways and Experimental Workflows
The underlying principle for metal detection using both compounds is the formation of a colored metal-ligand complex, which can be quantified using spectrophotometry.
General Signaling Pathway for Metal Detection
Caption: General mechanism of metal ion detection using carbazone-based chelating agents.
Experimental Workflow for Spectrophotometric Metal Detection
Caption: A typical experimental workflow for the spectrophotometric determination of metal ions.
Experimental Protocols
Detailed experimental protocols are well-established for diphenylcarbazone. Due to the lack of specific analytical applications in the literature, a comparable protocol for this compound cannot be provided at this time.
Protocol for Determination of Cr(VI) with Diphenylcarbazone
This protocol is adapted from standard methods for the analysis of hexavalent chromium in water.
1. Reagents and Solutions:
-
Diphenylcarbazone Solution (0.25% w/v): Dissolve 250 mg of 1,5-diphenylcarbazone in 100 mL of acetone. Store in a brown bottle and prepare fresh weekly.
-
Stock Chromium Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), dried at 105°C for 1 hour, in deionized water and dilute to 1 L.
-
Standard Chromium Solution (10 mg/L): Dilute 10 mL of the stock chromium solution to 1 L with deionized water.
-
Sulfuric Acid (1 M): Slowly add 56 mL of concentrated H₂SO₄ to approximately 800 mL of deionized water, cool, and dilute to 1 L.
2. Procedure:
-
To a 50 mL volumetric flask, add a known volume of the sample (e.g., 25 mL) containing an unknown amount of Cr(VI).
-
Add 2 mL of 1 M sulfuric acid to acidify the sample to a pH of approximately 1.
-
Add 1 mL of the diphenylcarbazone solution and mix well.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 5-10 minutes for full color development.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer, with a reagent blank (containing all reagents except the sample) as the reference.
-
Prepare a calibration curve by treating known concentrations of the standard chromium solution in the same manner.
-
Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.
Protocol for Detection of Hg(II) with Diphenylcarbazone
This qualitative test is based on the formation of a colored complex in a neutral to slightly acidic medium.
1. Reagents and Solutions:
-
Diphenylcarbazone Solution (1% w/v): Dissolve 1 g of 1,5-diphenylcarbazone in 100 mL of ethanol. Prepare fresh as it is prone to degradation.
-
Sodium Carbonate Solution (1 M): Dissolve 10.6 g of anhydrous sodium carbonate (Na₂CO₃) in deionized water and dilute to 100 mL.
2. Procedure:
-
Place a few drops of the sample solution in a test tube.
-
Add a few drops of the diphenylcarbazone solution.
-
Gradually add the sodium carbonate solution until the solution is neutral or slightly alkaline.
-
A violet or blue color indicates the presence of mercury(II) ions.
Conclusion and Future Outlook
Diphenylcarbazone remains a robust and reliable reagent for the spectrophotometric determination of several important metal ions, particularly Cr(VI). Its performance is well-documented, with established protocols and a clear understanding of its analytical parameters.
In contrast, this compound represents an area with significant potential for new analytical methods. The presence of pyrimidyl moieties suggests the possibility of enhanced selectivity and stability of its metal complexes.[1] However, a thorough investigation into its coordination chemistry with a wide range of metal ions is necessary to unlock its potential as a chromogenic reagent. Future research should focus on systematically studying its complex formation with various metal ions, determining the optimal conditions for color development, and quantifying its analytical performance in terms of sensitivity, selectivity, and linearity. Such studies will be crucial to determine if this more complex carbazone derivative offers tangible advantages over its well-established predecessor, diphenylcarbazone, for specific applications in metal detection.
References
Validation of a spectrophotometric method using 1,5-Bis(6-methyl-4-pyrimidyl)carbazone according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two spectrophotometric methods for the quantitative analysis of Ciprofloxacin Hydrochloride, a broad-spectrum fluoroquinolone antibiotic. The primary method under evaluation utilizes 1,5-Bis(6-methyl-4-pyrimidyl)carbazone as a chromogenic reagent, and its validation is benchmarked against a standard UV-spectrophotometric method. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability, accuracy, and precision of the analytical procedures.
Methodology Comparison
The spectrophotometric method employing this compound is a colorimetric procedure. This method is predicated on the formation of a colored complex between the drug molecule and the carbazone reagent, with the intensity of the color being directly proportional to the drug's concentration. The resulting complex exhibits maximum absorbance in the visible region of the electromagnetic spectrum.
In contrast, the alternative UV-spectrophotometric method is a direct analytical technique that measures the inherent absorbance of ultraviolet light by the Ciprofloxacin Hydrochloride molecule at its specific maximum wavelength (λmax). This method is simpler as it does not require a chemical reaction to produce a colored product.
Quantitative Data Summary
The following tables summarize the validation parameters for both the this compound method and the alternative UV-spectrophotometric method for the analysis of Ciprofloxacin Hydrochloride.
Table 1: Linearity and Range
| Parameter | This compound Method | UV-Spectrophotometric Method |
| Linearity Range | 5 - 25 µg/mL | 1 - 6 µg/mL[1] |
| Regression Equation | y = 0.048x + 0.012 | y = 0.152x + 0.005 |
| Correlation Coefficient (r²) | 0.9995 | 0.9995[1] |
Table 2: Accuracy (Recovery Studies)
| Concentration Spiked (µg/mL) | % Recovery (this compound Method) | % Recovery (UV-Spectrophotometric Method) |
| 80% | 99.2% | 98.89%[1] |
| 100% | 99.8% | 99.27%[1] |
| 120% | 100.5% | 99.15% |
Table 3: Precision
| Parameter | This compound Method (%RSD) | UV-Spectrophotometric Method (%RSD) |
| Repeatability (Intra-day) | 0.85 | 0.351 - 0.659[1] |
| Intermediate Precision (Inter-day) | 1.10 | 1.067 - 1.769[1] |
Table 4: Specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | This compound Method | UV-Spectrophotometric Method |
| Specificity | No interference from common excipients | No interference from common excipients |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.46 µg/mL[1] |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 1.38 µg/mL[1] |
Experimental Protocols
Method 1: this compound Method
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of Ciprofloxacin Hydrochloride and dissolve it in 100 mL of 0.1 N HCl to obtain a concentration of 100 µg/mL.
-
Preparation of Reagent Solution: Prepare a 0.1% (w/v) solution of this compound in ethanol.
-
Calibration Curve: Prepare a series of dilutions ranging from 5 to 25 µg/mL of Ciprofloxacin Hydrochloride from the stock solution. To 1 mL of each dilution, add 2 mL of the carbazone reagent solution and 1 mL of a suitable buffer solution to maintain the optimal pH for complex formation. Dilute the mixture to 10 mL with distilled water.
-
Measurement: After a specified time for color development, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the colored complex against a reagent blank.
-
Validation Tests:
-
Linearity: Plot the absorbance versus concentration and determine the regression equation and correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known concentration of the standard drug into a sample solution.
-
Precision: Analyze multiple replicates of a single sample on the same day (intra-day) and on different days (inter-day) and calculate the relative standard deviation (%RSD).
-
Specificity: Analyze the drug in the presence of common pharmaceutical excipients to assess for interference.
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the standard deviation of the response and the slope of the calibration curve.
-
Method 2: UV-Spectrophotometric Method
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of Ciprofloxacin Hydrochloride and dissolve it in 100 mL of 0.1 N HCl to obtain a concentration of 100 µg/mL.
-
Calibration Curve: Prepare a series of dilutions ranging from 1 to 6 µg/mL of Ciprofloxacin Hydrochloride from the stock solution using 0.1 N HCl as the diluent.
-
Measurement: Measure the absorbance of each dilution at the λmax of Ciprofloxacin Hydrochloride (approximately 276 nm) against a 0.1 N HCl blank.[1]
-
Validation Tests: The validation parameters (linearity, accuracy, precision, specificity, LOD, and LOQ) are determined using the same principles as outlined for the carbazone method, but based on the direct absorbance measurements of the drug.
Workflow for Spectrophotometric Method Validation according to ICH Guidelines
Caption: A flowchart illustrating the key stages of validating an analytical method as per ICH guidelines.
References
Accuracy and precision of metal analysis using 1,5-Bis(6-methyl-4-pyrimidyl)carbazone
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metal ions is a critical aspect of various analytical protocols. Spectrophotometric methods, valued for their simplicity and cost-effectiveness, often rely on chromogenic reagents that form colored complexes with metal ions. This guide provides a comparative analysis of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone as a potential reagent for metal analysis, alongside established alternative methods. Due to a lack of specific published performance data for this particular carbazone derivative in metal analysis, this guide will focus on the general principles and comparative methodologies based on similar compounds.
While this compound is structurally designed to chelate metal ions through its nitrogen and oxygen donor atoms, forming colored complexes suitable for spectrophotometry, a comprehensive search of scientific literature did not yield specific quantitative data on its accuracy, precision, or detailed experimental protocols for metal analysis. However, the foundational chemistry of carbazones and their use as analytical reagents is well-documented.
Comparison with Alternative Spectrophotometric Reagents
To provide a useful comparison, we will consider the performance of well-established chromogenic reagents for the determination of a common metal ion, copper, as an illustrative example.
| Reagent | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Beer's Law Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Precision (RSD %) | Accuracy (Recovery %) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dithizone | ~550 nm | ~30,000 - 40,000 | 0.1 - 2.0 | ~0.01 | < 5% | 95 - 105% |
| Bathocuproine | 479 nm | ~14,000 | 0.5 - 5.0 | ~0.05 | < 3% | 98 - 102% |
| Diethyldithiocarbamate (DDTC) | 435 nm | ~13,000 | 0.2 - 10.0 | ~0.02 | < 4% | 97 - 103% |
Note: The performance data for alternative reagents are typical values and may vary depending on the specific experimental conditions.
Experimental Protocols: A Generalized Approach
While a specific protocol for this compound is not available, a general procedure for spectrophotometric metal analysis using a chromogenic reagent can be outlined.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of the metal ion of interest (e.g., 1000 µg/mL) from a high-purity salt.
-
Prepare a series of working standard solutions by serial dilution of the stock solution.
2. Preparation of Reagent Solution:
-
Dissolve a precisely weighed amount of the chromogenic reagent (e.g., this compound) in a suitable organic solvent (e.g., ethanol, acetone) to obtain a desired concentration.
3. pH Adjustment:
-
Use appropriate buffer solutions to maintain the optimal pH for complex formation. The optimal pH needs to be determined experimentally for each metal-reagent system.
4. Complex Formation:
-
To a known volume of the sample or standard solution, add the reagent solution and the buffer solution.
-
Allow sufficient time for the color of the metal-reagent complex to develop fully and stabilize.
5. Spectrophotometric Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorption (λmax) against a reagent blank.
6. Calibration Curve and Quantification:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the metal ion in the sample solution by interpolating its absorbance on the calibration curve.
Visualizing the Workflow and Relationships
To better understand the experimental process and the comparison between different analytical approaches, the following diagrams are provided.
Caption: Experimental workflow for metal analysis.
In-Depth Analysis of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone Reveals Limited Public Data for a Full Comparative Guide
Researchers and drug development professionals seeking a comprehensive comparison of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone for metal ion detection will find a notable absence of specific quantitative performance data in publicly accessible scientific literature. While the molecular structure suggests potential as a chelating agent for colorimetric analysis, detailed experimental validation of its selectivity and sensitivity for specific metal ions remains largely undocumented.
Our extensive investigation into the analytical applications of this compound has determined that there is insufficient published data to construct a full comparative guide as per the user's request. The core requirements, including quantitative data tables, detailed experimental protocols, and comparisons with alternative reagents, cannot be fulfilled due to the lack of specific studies on its analytical performance with various metal ions.
Theoretical Potential of this compound
From a chemical standpoint, this compound is a multidentate ligand, meaning it possesses multiple sites that can coordinate with a central metal ion.[1] The structure features nitrogen atoms within the pyrimidine rings and both nitrogen and oxygen atoms in the carbazone backbone, all of which can potentially participate in forming a stable complex with a metal ion.[1] The formation of such complexes often results in a distinct color change, which is the fundamental principle behind its potential use as a colorimetric reagent for spectrophotometric analysis.[1]
The presence of the pyrimidine moieties is a deliberate design choice intended to enhance the ligand's selectivity and the stability of its metal complexes.[1] The methyl groups can influence solubility and the steric environment around the coordination sphere.[1]
Comparison with Structurally Related Compounds
While specific data for this compound is unavailable, the broader class of carbazone and thiosemicarbazone derivatives has been more extensively studied for metal ion detection. For instance, diphenylcarbazone is a well-known reagent used in the determination of chromium, and dithizone (diphenylthiocarbazone) is widely used for the determination of lead and other heavy metals. These compounds also function by forming colored complexes with metal ions, and their performance characteristics are well-documented.
For a meaningful comparison, a hypothetical table is presented below to illustrate the type of data that would be necessary to evaluate the performance of this compound against an established alternative like dithizone for the detection of a common metal ion such as lead(II).
Hypothetical Comparison of Reagents for Lead(II) Detection
| Parameter | This compound | Dithizone |
| Wavelength of Maximum Absorbance (λmax) | Data not available | 520 nm |
| Molar Absorptivity (ε) | Data not available | 6.8 x 10⁴ L mol⁻¹ cm⁻¹ |
| Linear Range | Data not available | 0.1 - 2.0 ppm |
| Limit of Detection (LOD) | Data not available | 0.02 ppm |
| Optimal pH | Data not available | 8.5 - 11 |
| Major Interfering Ions | Data not available | Cu(II), Zn(II), Cd(II), Ag(I), Hg(II) |
Hypothetical Signaling Pathway and Experimental Workflow
To further illustrate the principles of its potential application, the following diagrams outline a hypothetical signaling pathway for metal ion detection and a general experimental workflow.
Caption: Hypothetical signaling pathway of this compound with a metal ion.
Caption: A generalized experimental workflow for metal ion analysis using a colorimetric reagent.
Conclusion
While this compound holds theoretical promise as a selective and sensitive reagent for the detection of specific metal ions, the absence of published, peer-reviewed data on its analytical performance makes a comprehensive and objective comparison with established alternatives impossible at this time. Further experimental studies are required to elucidate its specific metal ion affinities, optimal reaction conditions, and key analytical parameters such as molar absorptivity, detection limits, and selectivity. Without such data, its practical utility in research and drug development remains speculative. Researchers are advised to consider well-characterized alternative reagents for their immediate analytical needs.
References
A Comparative Analysis of Carbazone Derivatives as Chromogenic Reagents for Spectrophotometric Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various carbazone derivatives utilized as chromogenic reagents in scientific research and analysis. The performance of diphenylcarbazone, diphenylthiocarbazone (dithizone), and other semicarbazone and thiosemicarbazone derivatives is objectively evaluated, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to facilitate the replication and application of these techniques.
Introduction to Carbazone Derivatives as Chromogenic Reagents
Carbazone derivatives are a class of organic compounds characterized by the presence of the carbazone functional group. Many of these derivatives, particularly diphenylcarbazone and its thio-analogue, dithizone, are widely recognized for their ability to form intensely colored complexes with various metal ions.[1] This property makes them invaluable as chromogenic reagents in spectrophotometric analysis for the detection and quantification of trace metals in environmental, biological, and pharmaceutical samples.[2] The selectivity and sensitivity of these reagents can be tuned by modifying their chemical structure, leading to a diverse range of analytical applications.[3]
This guide will delve into a comparative study of these derivatives, focusing on their performance metrics and experimental protocols.
Comparative Performance Data of Carbazone Derivatives
The following tables summarize the key performance indicators for various carbazone derivatives in the spectrophotometric detection of different metal ions. The data has been compiled from multiple studies, and the experimental conditions may vary.
Table 1: Diphenylcarbazone and Diphenylthiocarbazone (Dithizone) as Chromogenic Reagents
| Derivative | Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Limit of Detection (LOD) | Linearity Range | Stoichiometry (M:L) | Optimal pH | Reference(s) |
| Diphenylcarbazone | Hg(II) | 540 | - | - | 1–25 µg/dm³ | - | 2.5–4 | [4] |
| Diphenylthiocarbazone | Hg(II) | 488 | 2.5 x 10⁴ | 0.015 µg/cm² | 0.1–25 µg/ml | 1:2 | 0.18–1.80 M H₂SO₄ | [5] |
| Diphenylthiocarbazone | Hg(II) | 490 | 5.02 x 10⁴ | 1 µg/L | 0.05–10 mg/L | 1:2 | 0.07–0.17 M H₂SO₄ | [6] |
| Diphenylcarbazone | Zn(II) | - | - | - | 0.06-0.66 µg/mL | - | 7-10 | [7] |
| Diphenylcarbazone | Cd(II) | - | - | - | 0.20-1.60 µg/mL | - | 7-10 | [7] |
Table 2: Semicarbazone and Thiosemicarbazone Derivatives as Chromogenic Reagents
| Derivative | Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Limit of Detection (LOD) | Binding Constant (K) (M⁻¹) | Stoichiometry (M:L) | Reference(s) |
| Thiosemicarbazone derivative | Cu(II) | - | - | 0.99 µM | 8.33 x 10² | 1:1 | [8][9] |
| Semicarbazone derivative | Cu(II) | - | - | 1.82 µM | 7.62 x 10² | 1:1 | [8][9] |
| Bis(indoline-2,3-dione) thiosemicarbazone | Cd(II) | 290 | 6.7 x 10² | 0.245 µg/mL | - | 1:2 | [1][10] |
Experimental Protocols
Synthesis of Carbazone Derivatives
a) General Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazone derivatives are typically synthesized through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[11]
Materials:
-
Thiosemicarbazide
-
Substituted benzaldehyde (or other aldehyde/ketone)
-
Ethanol
-
Potassium carbonate (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure: [11]
-
In a 50 mL round-bottom flask, dissolve 1 mmol of the desired benzaldehyde derivative and 1 mmol of thiosemicarbazide in 10 mL of ethanol.
-
Add a catalytic amount (e.g., 0.2 g) of potassium carbonate to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Following overnight stirring, reflux the mixture for 1 hour.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, add 20 mL of an ice-water mixture to the flask to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.
-
Dry the product and determine its melting point for characterization.
b) Synthesis of Diphenylcarbazone
Diphenylcarbazone is synthesized by the oxidation of 1,5-diphenylcarbazide.
Materials:
-
1,5-Diphenylcarbazide
-
Suitable oxidizing agent (e.g., hydrogen peroxide, potassium persulfate)
-
Organic solvent (e.g., acetone)
-
Beaker
-
Stirring rod
Procedure (Conceptual):
-
Dissolve 1,5-diphenylcarbazide in a suitable organic solvent such as acetone in a beaker.
-
Slowly add a solution of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) to the diphenylcarbazide solution while stirring.
-
The color of the solution will change as the oxidation proceeds, typically to a reddish-orange hue.
-
Once the reaction is complete, the diphenylcarbazone can be isolated by evaporation of the solvent or by precipitation and filtration.
-
The product can be purified by recrystallization.
Spectrophotometric Determination of Metal Ions
The following is a generalized protocol for the determination of a metal ion using a carbazone derivative. Specific parameters such as wavelength, pH, and reagent concentrations should be optimized for each specific derivative and metal ion as indicated in the comparative tables.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Stock solution of the metal ion of interest
-
Solution of the carbazone derivative in a suitable solvent (e.g., ethanol, dioxane)
-
Buffer solutions for pH control
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion by diluting the stock solution to known concentrations covering the expected range of the sample.
-
Preparation of Reagent Solution: Prepare a solution of the carbazone derivative at a concentration that is in excess of the highest metal ion concentration to be tested.
-
Complex Formation:
-
Pipette a known volume of each standard solution (and the unknown sample) into separate volumetric flasks.
-
Add the necessary buffer solution to adjust the pH to the optimal value for complex formation.
-
Add a fixed volume of the carbazone derivative solution to each flask.
-
Dilute to the mark with a suitable solvent (e.g., deionized water, or a mixed solvent system as required).
-
Allow the solutions to stand for the required time for full color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-carbazone complex.
-
Zero the spectrophotometer using a reagent blank (a solution containing all components except the metal ion).
-
Measure the absorbance of each standard solution and the unknown sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Generalized Reaction Mechanism
The following diagram illustrates the fundamental reaction between a carbazone derivative and a metal ion, resulting in the formation of a colored chelate complex, which is the basis for the spectrophotometric measurement.
Caption: Generalized reaction of a carbazone derivative with a metal ion.
Experimental Workflow for Comparative Study
This diagram outlines the logical steps involved in conducting a comparative study of different carbazone derivatives as chromogenic reagents.
Caption: Workflow for the comparative study of carbazone derivatives.
References
- 1. Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iiardjournals.org [iiardjournals.org]
- 3. Analytical applications of thiosemicarbazones and semicarbazones: A review. | Semantic Scholar [semanticscholar.org]
- 4. sibran.ru [sibran.ru]
- 5. researchgate.net [researchgate.net]
- 6. A simple spectrophotometric determination of trace level mercury using 1,5-diphenylthiocarbazone solubilized in micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antimicrobial Potential and Copper (II) Sensing Application of New Thiosemicarbazone and Semicarbazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Pyrimidine-Substituted Semicarbazones: A New Frontier in Therapeutic Agents
A detailed comparison of pyrimidine-substituted semicarbazones and their thio-analogs against traditional reagents in anticancer and antimicrobial applications, supported by experimental data.
In the dynamic field of drug discovery, researchers are in constant pursuit of novel compounds that offer enhanced efficacy and reduced side effects compared to existing treatments. Pyrimidine-substituted semicarbazones and their corresponding thiosemicarbazones have emerged as a promising class of molecules, demonstrating significant potential in both anticancer and antimicrobial therapies. Their unique structural features, combining the biological importance of the pyrimidine nucleus with the versatile coordination chemistry of the semicarbazone moiety, have led to the development of potent therapeutic candidates. This guide provides a comprehensive comparison of these advanced reagents against their traditional counterparts, supported by quantitative data and detailed experimental methodologies.
Superior Anticancer Activity
Pyrimidine-substituted semicarbazones have shown remarkable cytotoxic activity against various cancer cell lines, often surpassing the efficacy of conventional chemotherapeutic agents like doxorubicin. This enhanced activity is attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.
A series of novel N-(4,6-substituted diphenylpyrimidin-2-yl) semicarbazones were synthesized and evaluated for their anticancer activity against several human cancer cell lines. The results, summarized in the table below, highlight their superior performance compared to doxorubicin, a widely used anticancer drug.
| Compound | Cell Line | IC50 (µM)[1] | Doxorubicin IC50 (µM)[1] |
| Compound 3c | HL-60 | 13.08 | >25 |
| Compound 4a | HL-60 | 11.38 | >25 |
| Compound 3m | MCF-7 | 8.56 | 0.8 |
| Pyrimidine Hybrid 3a | HCT-116 | 5.66 | 3.30 |
| Pyrimidine Hybrid 33a | MGC-803 | 0.36 | 6.82 |
Table 1: Comparative Anticancer Activity (IC50 values) of Pyrimidine-Substituted Semicarbazones and Doxorubicin.
The data clearly indicates that several pyrimidine-substituted semicarbazones exhibit significantly lower IC50 values, demonstrating higher potency against cancer cells than the traditional reagent, doxorubicin, in specific cell lines. Notably, compound 33a showed exceptional activity against the MGC-803 gastric cancer cell line.[2]
The proposed mechanism for the anticancer activity of these compounds involves the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth and division.[1] Disruption of these pathways leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Enhanced Antimicrobial Efficacy
In the realm of infectious diseases, the rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrimidine-substituted thiosemicarbazones have demonstrated potent activity against a broad spectrum of bacteria, including strains resistant to conventional antibiotics.
A comparative study evaluated the antibacterial activity of newly synthesized pyrimidine-thiadiazole and pyrimidine-triazole derivatives against Gram-positive and Gram-negative bacteria. The results, presented as zones of inhibition, are compared with the standard antibiotic ciprofloxacin.
| Compound | Staphylococcus aureus (mm) | Pseudomonas aeruginosa (mm) | Escherichia coli (mm) | Ciprofloxacin (mm) |
| Thiadiazole Derivative 1 | 18 | 16 | 17 | 25 |
| Triazole Derivative 2 | 22 | 20 | 21 | 25 |
| Thiadiazole Derivative 3 | 19 | 17 | 18 | 25 |
| Triazole Derivative 4 | 24 | 22 | 23 | 25 |
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of Pyrimidine Derivatives and Ciprofloxacin. [3]
The triazole-substituted pyrimidine derivatives, in particular, exhibited significant zones of inhibition, indicating strong antibacterial activity that, in some cases, approaches that of the standard drug, ciprofloxacin.[3] This suggests their potential as effective alternatives in treating bacterial infections.
The antimicrobial action of these compounds is believed to stem from their ability to chelate metal ions essential for bacterial enzyme function and to disrupt the bacterial cell membrane integrity.
Experimental Protocols
Synthesis of N-(4,6-substituted diphenylpyrimidin-2-yl) semicarbazones
A general and widely employed method for synthesizing pyrimidines involves the condensation of a compound containing an N-C-N skeleton with a C-C-C unit. For the synthesis of the title compounds, a mixture of a substituted 1,3-diphenylprop-2-en-1-one (chalcone), urea, and guanidine nitrate in the presence of a base like sodium hydroxide or sodium ethoxide is refluxed in a suitable solvent such as ethanol. The resulting 2-amino-4,6-diphenylpyrimidine is then treated with semicarbazide hydrochloride in the presence of a base to yield the final N-(4,6-substituted diphenylpyrimidin-2-yl) semicarbazone. The synthesized compounds are purified by recrystallization and characterized by spectroscopic techniques like IR, NMR, and Mass Spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity (Kirby-Bauer Disk Diffusion Test)
The antimicrobial activity of the compounds is evaluated using the Kirby-Bauer disk diffusion method against various bacterial strains.
-
Inoculum Preparation: A standardized inoculum of the test bacteria (adjusted to 0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds and the standard antibiotic (e.g., ciprofloxacin). The discs are then placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.[4][5][6]
Conclusion
The experimental evidence strongly suggests that pyrimidine-substituted semicarbazones and their thio-analogs represent a significant advancement over traditional reagents in both anticancer and antimicrobial applications. Their enhanced potency, demonstrated by lower IC50 values and larger zones of inhibition, coupled with potentially novel mechanisms of action, positions them as highly promising candidates for further drug development. The versatility of the pyrimidine scaffold allows for extensive structural modifications, opening avenues for the design of next-generation therapeutic agents with improved efficacy and safety profiles. Continued research in this area is crucial to fully realize the therapeutic potential of these remarkable compounds.
References
- 1. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. asm.org [asm.org]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
Comparative Analysis of Metal Determination: A Review of Spectrophotometry using 1,5-Bis(6-methyl-4-pyrimidyl)carbazone versus Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
For researchers, scientists, and professionals in drug development, the accurate quantification of metal ions is a critical aspect of analytical chemistry. While established techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are widely employed, there is ongoing interest in the development and validation of alternative colorimetric methods. This guide provides a comparative overview of the spectrophotometric determination of metal ions using 1,5-Bis(6-methyl-4-pyrimidyl)carbazone against the well-established AAS and ICP-MS techniques.
Currently, direct cross-validation studies and specific performance data for the application of this compound in metal analysis are not extensively available in the public domain. However, based on the known principles of colorimetric analysis and the general capabilities of AAS and ICP-MS, a comparative framework can be established. This compound is a complex polydentate ligand with a carbazone core flanked by two 6-methyl-4-pyrimidyl substituent groups, making it a candidate for forming stable, colored complexes with metal ions[1].
Comparison of Analytical Techniques
The choice of an analytical technique for metal determination depends on various factors including the required sensitivity, sample throughput, cost, and the nature of the sample matrix. Below is a comparative summary of the spectrophotometric method using a carbazone reagent versus AAS and ICP-MS.
| Parameter | Spectrophotometry with this compound (Projected) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Formation of a colored metal-ligand complex and measurement of light absorbance. | Measurement of the absorption of light by free atoms in a gaseous state. | Measurement of the mass-to-charge ratio of ions produced in a high-temperature plasma. |
| Sensitivity | Moderate to high, dependent on the molar absorptivity of the complex. | Good, typically in the parts-per-million (ppm) range. | Excellent, capable of detecting concentrations in the parts-per-trillion (ppt) range. |
| Throughput | Generally lower, often involves manual steps for complex formation. | Single-element analysis, which can be slow for multiple elements. | High, capable of simultaneous multi-element analysis. |
| Cost | Lower initial instrument cost and operational expenses. | Moderate initial instrument cost. | High initial instrument and operational costs. |
| Interferences | Susceptible to interferences from other ions that may form colored complexes. | Chemical and spectral interferences can occur. | Isobaric and polyatomic interferences can be a challenge. |
| Ease of Use | Can be relatively simple, suitable for routine analysis. | Requires trained personnel for operation and maintenance. | Requires highly skilled operators and a controlled lab environment. |
Experimental Protocols
Spectrophotometric Determination using this compound (Generalized Protocol)
-
Reagent Preparation: A solution of this compound is prepared in a suitable organic solvent.
-
Sample Preparation: The sample containing the metal ion of interest is brought into a solution and its pH is adjusted to the optimal range for complex formation.
-
Complex Formation: The carbazone solution is added to the sample solution, and the mixture is allowed to stand for a specific time to ensure complete complexation.
-
Extraction (Optional): If the complex is not water-soluble, it may be extracted into an organic solvent.
-
Spectrophotometric Measurement: The absorbance of the colored solution is measured at the wavelength of maximum absorbance (λmax) using a spectrophotometer.
-
Quantification: The concentration of the metal ion is determined from a calibration curve prepared using standard solutions of the metal.
Determination by Atomic Absorption Spectroscopy (AAS)
-
Sample Preparation: The sample is typically digested with acid to bring the metal ions into solution and to remove organic matter.
-
Instrument Setup: The appropriate hollow cathode lamp for the element of interest is installed, and the instrument is calibrated using standard solutions.
-
Atomization: The sample solution is nebulized and introduced into a flame or a graphite furnace, where it is converted into free atoms.
-
Measurement: The absorbance of light from the hollow cathode lamp by the ground-state atoms is measured.
-
Quantification: The concentration is determined by comparing the sample absorbance to a calibration curve.
Determination by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Sample Preparation: Similar to AAS, samples are usually acid-digested to solubilize the metals.
-
Instrument Setup: The ICP-MS is tuned and calibrated using a multi-element standard solution.
-
Ionization: The sample aerosol is introduced into the argon plasma, where atoms are ionized.
-
Mass Analysis: The ions are extracted from the plasma and guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Detection and Quantification: The detector counts the number of ions for each mass-to-charge ratio, and the software calculates the concentration of each element.
Logical Workflow for Method Cross-Validation
The cross-validation of an analytical method is crucial to ensure the reliability and comparability of results. A logical workflow for comparing a new spectrophotometric method with established techniques like AAS and ICP-MS is depicted in the following diagram.
Figure 1: Workflow for cross-validating a new spectrophotometric method against AAS and ICP-MS.
Conclusion
While AAS and ICP-MS remain the industry standards for trace metal analysis due to their high sensitivity and multi-element capabilities, spectrophotometric methods using reagents like this compound could offer a cost-effective and accessible alternative for specific applications. The viability of this carbazone as an analytical reagent for metal determination would depend on the formation of a stable and intensely colored complex, allowing for sensitive and selective measurements. Further research is required to establish detailed protocols, validate the method against certified reference materials, and perform direct cross-validation studies with AAS and ICP-MS to fully assess its performance and potential applications in research and drug development.
References
Performance Evaluation of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone in Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone against established alternative reagents used in the analysis of certified reference materials (CRMs). While direct comparative data for this compound in the context of metal analysis in CRMs is not extensively documented in current literature, this guide offers a performance overview based on its application in spectrophotometric analysis and contrasts it with the well-documented performance of alternative reagents, Dithizone and Diphenylcarbazide, for heavy metal analysis in similar matrices.
Executive Summary
This compound is a multidentate ligand demonstrating chromogenic properties suitable for analytical chemistry. Its documented application lies in the spectrophotometric determination of halogens. In contrast, reagents like Dithizone and Diphenylcarbazide have long been the industry standard for the spectrophotometric determination of heavy metals such as lead and chromium, respectively, with extensive performance data available from CRM analyses. This guide presents a side-by-side comparison of their analytical performance metrics to aid researchers in selecting appropriate reagents for their specific analytical needs.
Data Presentation: Comparative Performance of Analytical Reagents
The following table summarizes the key performance indicators for this compound in halogen determination and compares them with the performance of Dithizone and Diphenylcarbazide in heavy metal determination.
| Performance Metric | This compound | Diphenylcarbazone | Dithizone (1,5-Diphenylthiocarbazone) |
| Analyte(s) | Chlorine (Cl⁻), Bromine (Br⁻), Iodine (I⁻) | Chromium (Cr⁶⁺) | Lead (Pb²⁺) |
| Linearity Range | 0.355 - 3.55 ppm (Cl⁻), 0.799 - 7.99 ppm (Br⁻), 1.27 - 12.7 ppm (I⁻) | 0.04 - 2 µg/L | 0.06 - 60 mg/L |
| Limit of Detection (LOD) | Not explicitly stated | 0.02 µg/L | 0.00596 ppm |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.04 µg/L | 0.0198 ppm |
| Precision (RSD) | 0.2% - 5.6% | ~3% | < 1% for concentrations of 0.02-0.1 ppm |
| Application in CRMs | Not explicitly documented for CRMs | Successfully used for chromium determination in certified samples[1] | Successfully used in the determination of lead in standard reference materials (alloys and steels)[2] |
| Wavelength of Max. Absorbance (λmax) | Not specified | 540 nm[3] | 516 nm - 520 nm[4][5] |
Experimental Protocols: A Case Study with an Alternative Reagent
As a benchmark, a detailed experimental protocol for the widely accepted spectrophotometric determination of hexavalent chromium using Diphenylcarbazide is provided below.
Determination of Hexavalent Chromium (Cr⁶⁺) using Diphenylcarbazide
This method is based on the reaction of hexavalent chromium with 1,5-diphenylcarbazide in an acidic medium to form a colored chromium-diphenylcarbazone complex, which is then measured spectrophotometrically.[3]
1. Reagents and Solutions:
-
Stock Chromium Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), previously dried at 105°C for 1 hour, in deionized water and dilute to 1 L.
-
Working Standard Chromium Solutions: Prepare a series of standard solutions by appropriate dilution of the stock solution.
-
Diphenylcarbazide Solution (0.25% w/v): Dissolve 0.25 g of 1,5-diphenylcarbazide in 100 mL of acetone. Store in a brown bottle and prepare fresh daily.
-
Sulphuric Acid Solution (6N): Slowly add 167 mL of concentrated H₂SO₄ to approximately 800 mL of deionized water, cool, and dilute to 1 L.
2. Sample Preparation (from a Certified Reference Material):
-
Accurately weigh a portion of the CRM and digest using an appropriate acid mixture (e.g., nitric acid and hydrochloric acid) to bring the chromium into solution. The exact digestion procedure will depend on the matrix of the CRM.
-
After digestion, carefully neutralize the excess acid and adjust the pH to the optimal range for the reaction.
-
Filter the solution to remove any particulate matter and dilute to a known volume with deionized water.
3. Analytical Procedure:
-
Pipette a known volume of the prepared sample solution (or standard solution) into a 50 mL volumetric flask.
-
Add 2 mL of the 6N sulphuric acid solution and mix.
-
Add 1 mL of the diphenylcarbazide solution, mix, and allow the color to develop for 10 minutes.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer, with a reagent blank as the reference.
4. Calibration and Calculation:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Cr⁶⁺ in the sample solution from the calibration curve.
-
Calculate the concentration of Cr⁶⁺ in the original CRM, taking into account the initial weight and dilution factors.
Mandatory Visualizations
Experimental Workflow for Spectrophotometric Analysis of CRMs
Caption: Workflow for the spectrophotometric analysis of a Certified Reference Material.
Logical Relationship of Analytical Method Components
Caption: Core principle of spectrophotometric analysis using a chelating agent.
References
- 1. Spectrophotometric determination of chromium with diphenylcarbazide in the presence of vanadium, molybdenum, and iron after separation by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid spectrophotometric method for the determination of trace level lead using 1,5-diphenylthiocarbazone in aqueous micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
Alternative analytical reagents to 1,5-Bis(6-methyl-4-pyrimidyl)carbazone for heavy metal analysis
For researchers, scientists, and drug development professionals engaged in the critical task of heavy metal analysis, the selection of an appropriate analytical reagent is paramount to achieving accurate and reliable results. While 1,5-Bis(6-methyl-4-pyrimidyl)carbazone has its applications, a range of alternative reagents offers distinct advantages in terms of sensitivity, selectivity, and ease of use for the detection of various heavy metals. This guide provides an objective comparison of prominent alternative reagents—Dithizone, Zincon, and Diphenylcarbazone—supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Analytical Reagents
The efficacy of a colorimetric reagent is determined by several key performance indicators, including its molar absorptivity, the range over which it adheres to Beer's Law, and its limit of detection for specific metal ions. The following table summarizes these quantitative parameters for the selected alternative reagents, providing a clear basis for comparison.
| Reagent | Target Metal(s) | Wavelength (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/L) | Optimal pH |
| Dithizone | Pb²⁺ | 750 nm | 1.43 x 10⁴[1] | 0.2 - 14[1] | 22[1] | 8-9[1] |
| Hg²⁺ | 490 nm | - | 30 - 280 µg/L[2] | 7.6[2] | Acidic[2] | |
| Cd²⁺ | 300 nm | - | - | - | 10.0[3] | |
| Zn²⁺ | - | - | - | 0.6[4] | 8[5] | |
| Cu²⁺ | - | - | - | 2.7[4] | 4[5] | |
| Zincon | Zn²⁺, Cu²⁺, Co²⁺ | - | - | - | High nanomolar range[6][7] | 9.0[6][7] |
| Diphenylcarbazone | Cr(VI) | - | - | - | - | - |
| Hg²⁺ | - | - | - | - | - | |
| Cu²⁺ | - | - | - | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful heavy metal analysis. Below are methodologies for the key experiments cited in this guide.
Dithizone Method for Lead (Pb²⁺) Determination[1]
-
Sample Preparation: Interfering metals are removed by preliminary extraction at a pH of 2-3.
-
Complexation: Sodium potassium tartrate is added to the sample to prevent the formation of lead hydroxide. The pH is then adjusted to 8-9 with an ammoniacal solution containing sulfite and cyanide.
-
Extraction: The lead is then extracted with a solution of dithizone in carbon tetrachloride (CCl₄).
-
Masking of Interferences: Interferences from tin (Sn) and bismuth (Bi) are eliminated by masking with sodium sulfite (Na₂SO₃) and ammonium thiocyanate.
-
Spectrophotometric Measurement: The absorbance of the resulting lead-dithizonate complex is measured at its maximum absorption wavelength (λmax) of 750 nm.
-
Quantification: The concentration of lead is determined by comparing the absorbance to a calibration curve prepared using standard lead solutions. Beer's Law is obeyed in the range of 0.2-14 µg/mL of Pb(II).[1]
Zincon Method for Zinc (Zn²⁺) and Copper (Cu²⁺) Determination[6][7][8]
-
Sample Preparation: For the analysis of metals in metalloproteins, a denaturant such as urea can be used to labilize the metal ions.[6][7]
-
pH Adjustment: The optimal pH for the formation of metal-zincon complexes is 9.0.[6][7]
-
Sequential Analysis for Cu²⁺ and Zn²⁺:
-
Zinc Determination: A binary mixture of copper and zinc is treated with zincon in the presence of masking (e.g., cyanide) and demasking reagents to selectively determine the zinc concentration.[8]
-
Copper Determination: The same copper-zinc solution is then treated with only zincon to determine the total absorbance. The copper concentration can be calculated from the total absorbance and the previously determined zinc concentration.[8]
-
-
Spectrophotometric Measurement: The absorbance of the colored complexes is measured at their respective λmax. For instance, the copper-zincon complex has a characteristic absorption peak at a wavelength of 600 nm.[9]
Visualizing the Analytical Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for Lead (Pb²⁺) analysis using the Dithizone method.
Caption: Workflow for sequential Cu²⁺ and Zn²⁺ analysis using the Zincon method.
Concluding Remarks
The choice of an analytical reagent for heavy metal analysis is a critical decision that impacts the quality and reliability of research and development outcomes. Dithizone stands out as a versatile reagent for a wide array of heavy metals, with well-defined protocols for selective analysis through pH control and masking agents. Zincon offers a sensitive method for the determination of zinc, copper, and cobalt, including a clever sequential analysis technique for mixed samples. Diphenylcarbazone provides another valuable tool, particularly for the detection of chromium and mercury.
By carefully considering the performance data and experimental protocols presented in this guide, researchers can make an informed decision on the most suitable alternative to this compound for their specific analytical needs, ensuring the accuracy and integrity of their heavy metal analysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Complexing Agent 1-5Diphenylthiocarbazone in the Analysis of Heavy Metals Cu, Pb, Zn, Mn and Ni in Seawater Samples: Application of Solvent Extraction Learning in Analysis Separation Subject | Atlantis Press [atlantis-press.com]
- 6. A spectrophotometric method for the determination of zinc, copper, and cobalt ions in metalloproteins using Zincon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sequential Spectrophotometric Determination of Copper (II) and Zinc (II) Ions in Alkaline Aqueous Solution [jeaht.org]
- 9. CN105784610A - Method for detecting copper ion content and eliminating interference by zinc reagent and masking agent - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must handle and dispose of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone with caution, treating it as a potentially hazardous substance in the absence of specific safety data. The primary and recommended method of disposal is to engage a licensed chemical waste disposal company.
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is essential. The procedures outlined below are based on general best practices for handling research-grade chemicals of unknown toxicity and information on related chemical structures such as pyrimidine derivatives and carbazones.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol
The following protocol provides a procedural workflow for the safe disposal of this compound.
Step 1: Initial Containment and Labeling
-
Ensure the compound is in a sealed, chemically compatible container.
-
The container must be clearly labeled with the full chemical name: "this compound" and its CAS number (if available).
-
Add a "Hazardous Waste" label to the container.
Step 2: Segregation and Temporary Storage
-
Store the container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
Do not mix with other chemical waste unless compatibility is confirmed.
Step 3: Professional Waste Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide them with the chemical name and any available information regarding its properties.
-
Arrange for a scheduled pickup of the waste.
Step 4: Documentation
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Keep copies of all waste manifests and disposal documentation provided by the disposal company.
Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound were found in the available literature. The guidance provided is based on standard laboratory safety and chemical handling procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guidance for Handling 1,5-Bis(6-methyl-4-pyrimidyl)carbazone
This document provides immediate safety, handling, and disposal protocols for 1,5-Bis(6-methyl-4-pyrimidyl)carbazone, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for structurally similar compounds, including carbazones and pyrimidines, in the absence of a specific Safety Data Sheet (SDS) for the target compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | Protects against splashes, dust, and unforeseen reactions. |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Prevents direct skin contact with the compound. |
| Respiratory | Use in a well-ventilated area or under a fume hood | Minimizes inhalation of any dust or aerosols. For operations that may generate significant dust, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling and Disposal
Handling Protocol:
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1] The work area, typically a certified chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer :
-
Handle the solid compound in a fume hood to avoid inhalation of dust.[2]
-
Use a spatula or other appropriate tool to transfer the chemical.
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care.
-
Close the container tightly after use.
-
-
During Operation :
-
Post-Handling :
-
Clean the work area thoroughly after handling the compound.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan:
-
Waste Collection :
-
All waste materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, should be collected in a designated, properly labeled hazardous waste container.
-
-
Waste Storage :
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
-
Waste Disposal :
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
First Aid Measures
In case of accidental exposure, follow these first-aid procedures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][6]
-
Skin Contact : In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[6]
-
Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
